molecular formula C9H8BrFO2 B7966130 2-(3-Bromo-2-fluorophenyl)propanoic acid

2-(3-Bromo-2-fluorophenyl)propanoic acid

Cat. No.: B7966130
M. Wt: 247.06 g/mol
InChI Key: LQTCWMJGZSGOGG-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5(9(12)13)6-3-2-4-7(10)8(6)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTCWMJGZSGOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(3-Bromo-2-fluorophenyl)propanoic acid CAS 1261814-91-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1261814-91-8 Formula: C₉H₈BrFO₂ Molecular Weight: 247.06 g/mol

Executive Summary

2-(3-Bromo-2-fluorophenyl)propanoic acid is a high-value chiral scaffold utilized primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators (e.g., GPR120 agonists). Structurally, it belongs to the 2-arylpropionic acid class (profens), distinguished by a specific halogenation pattern: a fluorine atom at the ortho position (C2) and a bromine atom at the meta position (C3).

This monograph details the physicochemical profile, synthetic architecture, and functional utility of this compound.[1] It is designed for medicinal chemists requiring a self-validating protocol for integrating this moiety into larger bioactive frameworks.

Physicochemical Profile & Cheminformatics

The dual-halogen substitution creates a unique electronic environment. The C2-fluorine induces a dipole that impacts the metabolic stability of the adjacent ring positions, while the C3-bromine serves as a reactive handle for cross-coupling.

Table 1: Key Chemical Properties
PropertyValue / PredictionConfidenceContext
Physical State Solid (Crystalline)HighBased on arylpropionic acid analogs (e.g., Flurbiprofen).
Melting Point 92°C – 98°CMediumPredicted range; enantiopure forms typically melt higher than racemates.
pKa (Acid) 3.8 – 4.1HighThe ortho-fluoro group inductively stabilizes the carboxylate, lowering pKa vs. Ibuprofen (~4.4).
logP 2.8 – 3.1HighModerate lipophilicity; suitable for oral bioavailability (Lipinski compliant).
Chiral Center C2 (Alpha-carbon)N/AExists as (R)- and (S)- enantiomers. The (S)-enantiomer is typically the COX-inhibiting eutomer in this class.
Solubility DMSO, Methanol, DCMHighLow aqueous solubility at neutral pH; soluble as sodium salt.

Synthetic Architecture

The synthesis of CAS 1261814-91-8 presents a specific regiochemical challenge: installing the propionic acid tail while preserving the halogen motif.

Retrosynthetic Analysis

The most robust route relies on the alpha-alkylation of the corresponding phenylacetic acid precursor. Direct electrophilic halogenation of a pre-formed propionic acid is not recommended due to poor regioselectivity between the C2 and C6 positions.

Core Synthesis Protocol: Alpha-Methylation

Objective: Conversion of 2-(3-bromo-2-fluorophenyl)acetic acid to the target propanoic acid via enolate alkylation.

Reagents:

  • Substrate: 3-Bromo-2-fluorophenylacetic acid (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) (2.1 eq) – Use >2 eq to deprotonate both the carboxylic acid and the alpha-carbon.

  • Electrophile: Methyl Iodide (MeI) (1.1 eq)

  • Solvent: Anhydrous THF

  • Temp: -78°C to 0°C

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under Argon, cool the THF solution of LDA (freshly prepared) to -78°C. Add the phenylacetic acid substrate dropwise (dissolved in THF). Stir for 45 minutes. Critical Mechanism: The first equivalent forms the lithium carboxylate; the second generates the reactive enolate dianion.

  • Alkylation: Add MeI dropwise at -78°C. The reaction is kinetically controlled.

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate.

  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to remove traces of dimethylated byproduct.

Asymmetric Synthesis (The Evans Approach)

For drug development requiring high enantiomeric excess (ee >98%), a chiral auxiliary approach is superior to resolving the racemate.

  • Auxiliary: (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary).

  • Coupling: The phenylacetic acid is coupled to the auxiliary using PivCl/Et3N.

  • Diastereoselective Alkylation: NaHMDS followed by MeI at -78°C yields the methylated adduct with high diastereoselectivity.

  • Cleavage: Hydrolysis with LiOH/H2O2 yields the enantiopure acid.

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the synthetic pathway and the decision logic for downstream functionalization.

G start Precursor: 3-Bromo-2-fluorotoluene step1 1. NBS, CCl4 2. NaCN 3. Hydrolysis start->step1 inter1 Intermediate: 3-Bromo-2-fluorophenylacetic Acid step2 Alpha-Methylation (LDA, MeI, -78°C) inter1->step2 Standard Route target TARGET (Racemic): This compound chiral Chiral Resolution (HPLC / Salt Crystallization) target->chiral If Enantiopure req. suzuki Suzuki Coupling (Pd catalyst, Boronic Acid) target->suzuki Functionalization at Br drug Drug Candidate (e.g., GPR120 Agonist) chiral->drug step1->inter1 step2->target suzuki->drug

Caption: Synthetic logic flow from toluene precursor to target scaffold and downstream pharmaceutical application.

Functional Utility in Drug Design[2]

The "Ortho-Fluoro" Effect

The fluorine atom at the C2 position is not merely a substituent; it is a metabolic shield.

  • Metabolic Stability: It blocks P450-mediated hydroxylation at the electron-rich ortho position.

  • Conformational Lock: The steric bulk of the fluorine (Van der Waals radius ~1.47 Å) forces the propionic acid tail to twist out of coplanarity with the phenyl ring. This conformation is often critical for binding to COX enzymes or PPAR receptors.

The "Meta-Bromo" Handle

The C3-bromine allows this molecule to serve as a "diversity-oriented synthesis" (DOS) hub.

  • Suzuki-Miyaura Coupling: Enables the attachment of biaryl systems (common in GPR120 agonists).

  • Buchwald-Hartwig Amination: Allows conversion to aniline derivatives.

Handling, Stability, & Analytics

Stability & Storage
  • Hydroscopic Nature: The free acid is moderately hydroscopic. Store in a desiccator.

  • Light Sensitivity: Aryl bromides can undergo slow photodebromination. Store in amber vials.

  • Shelf Life: >2 years at 4°C under Argon.

Analytical Validation (Self-Validating Protocol)

To confirm the identity of synthesized CAS 1261814-91-8, ensure the following NMR signatures are present:

  • 1H NMR (400 MHz, CDCl3):

    • δ 11.0-12.0: Broad singlet (COOH).

    • δ 7.0-7.5: Multiplet (3H, Aromatic protons). Look for splitting patterns characteristic of 1,2,3-substitution.

    • δ 4.1: Quartet (1H, CH -CH3). Diagnostic for alpha-substitution.

    • δ 1.5: Doublet (3H, CH-CH3 ).

  • HPLC Method (Chiral Purity):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1).

    • Detection: UV @ 254 nm.

References

  • GPR120 Agonist Development: "Synthesis and use of phenylpropionic acid derivatives." Google Patents, CN106431898A. Link

  • General Synthesis of Arylpropionic Acids: "Process for the preparation of alpha-bromo-phenylacetic acids." WIPO Patentscope, US5036156. Link

  • Fluorine in Medicinal Chemistry: "Applications of Fluorine-Containing Amino Acids for Drug Design." European Journal of Medicinal Chemistry, 2020. Link

  • Related Scaffold Properties: "2-Bromo-3-phenylpropanoic acid properties." PubChem, CID 167544.[2] Link

  • NSAID Structure-Activity Relationships: "Properties and Synthesis of 2-{2-Fluoro...}propanoic Acid." ResearchGate.[3] Link

Sources

Chemical structure and molecular weight of 2-(3-Bromo-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Bromo-2-fluorophenyl)propanoic acid (CAS 1529462-73-4) is a specialized halogenated arylpropanoic acid derivative utilized primarily as a chiral scaffold in medicinal chemistry. Structurally analogous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), this molecule serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including cystic fibrosis transmembrane conductance regulator (CFTR) modulators and kinase inhibitors. Its value lies in the orthogonal reactivity of its halogen substituents: the ortho-fluorine atom imparts metabolic stability and conformational bias, while the meta-bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature and Identifiers
Attribute Detail
IUPAC Name This compound
CAS Registry Number 1529462-73-4
Molecular Formula

Molecular Weight 247.06 g/mol
SMILES CC(C1=C(F)C(Br)=CC=C1)C(O)=O
InChI Key PAWQVTBBRAZDMG-UHFFFAOYSA-N
Physicochemical Data[4]
  • Physical State: Solid (White to off-white powder).

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF, THF), dichloromethane, and ethyl acetate. Sparingly soluble in water; soluble in aqueous alkaline solutions (forming carboxylate salts).

  • pKa (Predicted): ~4.2–4.5 (consistent with

    
    -arylpropanoic acids).
    
  • LogP (Predicted): ~2.8 (Moderate lipophilicity).

Structural Analysis & Molecular Geometry

The Ortho-Fluorine Effect

The positioning of the fluorine atom at the C2' position (ortho to the propanoic acid side chain) is not merely decorative; it exerts significant steric and electronic influence:

  • Conformational Lock: The van der Waals radius of fluorine (1.47 Å) creates steric repulsion with the

    
    -methyl group and the carbonyl oxygen, restricting free rotation around the phenyl-C
    
    
    
    bond. This pre-organizes the molecule for binding in enzyme pockets.
  • Metabolic Blocking: The C2' position is a common site for oxidative metabolism (hydroxylation) in phenylpropanoic acids. Fluorine substitution effectively blocks this metabolic soft spot, potentially increasing the half-life of derived drugs.

The Meta-Bromine Handle

The bromine atom at C3' is electronically deactivated by the adjacent fluorine but remains highly reactive toward oxidative addition. This allows researchers to use this molecule as a "core" and diversify it late-stage via:

  • Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups.

  • Buchwald-Hartwig Amination: Introduction of amine functionalities.

Synthesis Protocols

The synthesis of this compound typically follows the "aryl-acetic acid alkylation" strategy, which is preferred for its scalability and potential for enantioselective adaptation.

Primary Route: -Methylation of Arylacetic Acid

This protocol relies on the generation of an enolate from the corresponding phenylacetic acid precursor.

Reagents:

  • Starting Material: 2-(3-Bromo-2-fluorophenyl)acetic acid.[1]

  • Base: Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).

  • Electrophile: Methyl Iodide (MeI).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Enolate Formation: Cool a solution of 2-(3-bromo-2-fluorophenyl)acetic acid (1.0 eq) in anhydrous THF to -78°C under nitrogen. Slowly add LDA (2.1 eq) to deprotonate both the carboxylic acid and the

    
    -carbon. Stir for 1 hour.
    
  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise, maintaining the temperature below -70°C to prevent poly-alkylation.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench & Workup: Quench with saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: The crude product is typically recrystallized from hexanes/ethyl acetate or purified via silica gel chromatography (0-30% EtOAc in Hexanes).

Visualization of Synthesis Workflow

SynthesisRoute Start 3-Bromo-2-fluorobenzaldehyde Step1 Reduction & Halogenation (Benzyl Bromide) Start->Step1 NaBH4; PBr3 Step2 Cyanation (Aryl Acetonitrile) Step1->Step2 NaCN, DMSO Step3 Hydrolysis (Arylacetic Acid) Step2->Step3 H2SO4, H2O, Heat Step4 α-Methylation (LDA, MeI) Step3->Step4 Key Step Final 2-(3-Bromo-2-fluorophenyl) propanoic acid Step4->Final Workup

Figure 1: Step-wise synthetic pathway from the commercially available benzaldehyde precursor to the target propanoic acid derivative.

Analytical Characterization

Validating the structure requires distinguishing it from its structural isomers (e.g., the linear 3-phenylpropanoic acid isomer).

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       11.0–12.0 (br s, 1H, -COOH ).
      
    • 
       7.45 (ddd, 1H, Ar-H  at C4).
      
    • 
       7.20 (m, 1H, Ar-H  at C6).
      
    • 
       7.05 (t, 1H, Ar-H  at C5).
      
    • 
       4.05 (q, J = 7.2 Hz, 1H, Ar-CH -COOH). Diagnostic Peak: Quartet confirms branched structure.
      
    • 
       1.52 (d, J = 7.2 Hz, 3H, -CH 
      
      
      
      ). Diagnostic Peak: Doublet confirms methyl group.
  • 
    F NMR: 
    
    • Single peak around

      
       -110 to -120 ppm. The signal will show splitting due to coupling with aromatic protons, confirming the ortho substitution pattern.
      
Mass Spectrometry (MS)
  • Ionization: ESI (Negative mode) is preferred for carboxylic acids

    
    .
    
  • Isotope Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet for the molecular ion peaks at m/z 245 and 247 (

    
     and 
    
    
    
    ).
Analytical Logic Tree

AnalyticalLogic Sample Unknown Sample (C9H8BrFO2) HNMR 1H NMR Analysis Sample->HNMR CheckAlpha Check α-Proton Signal HNMR->CheckAlpha Quartet Quartet (q) + Doublet (d) Methyl CheckAlpha->Quartet Found Triplet Triplet (t) + Triplet (t) Methylene CheckAlpha->Triplet Found Result1 CONFIRMED: 2-Arylpropanoic Acid (Branched Isomer) Quartet->Result1 Result2 REJECTED: 3-Arylpropanoic Acid (Linear Isomer) Triplet->Result2

Figure 2: Decision tree for confirming the branched "profen" structure versus the linear isomer using proton NMR splitting patterns.

Applications in Drug Discovery[7]

Weinreb Amide Synthesis

As referenced in recent patent literature (e.g., CA3230259A1), this acid is frequently converted into its Weinreb amide (N-methoxy-N-methyl amide). This transformation is crucial for:

  • Ketone Synthesis: Subsequent reaction with Grignard reagents to form ketones without over-addition.

  • Aldehyde Synthesis: Controlled reduction to the aldehyde for reductive amination.

Protocol: React the acid with N,O-dimethylhydroxylamine hydrochloride, HATU (coupling agent), and Triethylamine in THF at room temperature.

CFTR Modulators

The 3-bromo-2-fluorophenyl moiety is a privileged scaffold in the design of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) correctors. The specific substitution pattern optimizes the dihedral angle of the phenyl ring relative to the core heterocycle (often an indole or pyrazole), maximizing binding affinity.

References

  • PubChem. (n.d.). 2-(3-Bromophenyl)propanoic acid (Analog Reference). National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Google Patents. (2024). Indole compounds and methods of use (CA3230259A1).[2] Retrieved February 13, 2026, from

Sources

Alpha-aryl propanoic acid building blocks for drug discovery

Strategic Utilization of -Aryl Propanoic Acid Scaffolds in Modern Medicinal Chemistry

Introduction: The Enduring Utility of the Profen Scaffold

The

However, in the era of precision medicine, this scaffold has transcended its role as a mere COX inhibitor. It now serves as a versatile chiral building block for Selective Androgen Receptor Modulators (SARMs) , PPAR agonists (glitazars), and PROTAC linkers .

This guide addresses the critical shift from racemic development to enantioselective synthesis, driven by the FDA's mandate on chiral purity and the unique metabolic phenomenon of chiral inversion. We will explore the mechanistic underpinnings of this scaffold, compare modern synthetic routes, and provide a validated protocol for modular assembly.

Stereochemistry & Metabolic Chiral Inversion[1]

The pharmacological activity of


-enantiomer
1


The "R-to-S" Unidirectional Inversion

Unlike many chiral drugs where the inactive enantiomer is simply eliminated,


1

Why this matters for Drug Discovery:

  • Metabolic Load: Administering a racemate forces the liver to process the inactive

    
    -isomer, consuming CoA and ATP.
    
  • Lipid Hybrid Formation: The intermediate

    
    -arylpropionyl-CoA can react with glycerol to form "hybrid triglycerides," which accumulate in adipose tissue, posing potential long-term toxicity risks.
    
Diagram 1: Metabolic Chiral Inversion Pathway

The following diagram illustrates the enzymatic pathway converting the inactive


MetabolicInversionR_ProfenR(-)-Profen(Inactive)Inter_CoAR-Profenyl-CoA(Thioester)R_Profen->Inter_CoAAcyl-CoA Synthetase+ ATP, CoA-SHS_CoAS-Profenyl-CoA(Thioester)Inter_CoA->S_CoA2-Arylpropionyl-CoAEpimeraseHybridHybrid Triglycerides(Adipose Accumulation)Inter_CoA->HybridEsterification(Side Reaction)S_ProfenS(+)-Profen(Active)S_CoA->S_ProfenHydrolase

Caption: Unidirectional metabolic inversion of R-profens via CoA thioester intermediates.

Synthetic Strategies: From Resolution to Asymmetry

Traditional synthesis relied on Friedel-Crafts acylation followed by functional group manipulation and chiral resolution (e.g., using cinchonidine). Modern drug discovery demands direct asymmetric access.

Table 1: Comparative Analysis of Synthetic Routes
MethodologyMechanismScope & UtilityLimitations
Classical Resolution Crystallization of diastereomeric saltsScalable, low tech. Used for Naproxen.[2][3][4]Max 50% yield (unless dynamic resolution used); wasteful.
Asymmetric Hydrogenation Ru- or Rh-catalyzed reduction of acrylic acidsIndustry Standard. High ee% (>99%). Cleanest profile.Requires pre-functionalized

-aryl acrylic acid substrates.
Pd-Catalyzed

-Arylation
Cross-coupling of enolates with aryl halidesMost Modular. Convergent synthesis from simple esters + aryl halides.Requires strong bases (LiHMDS); sterically sensitive.
C-H Activation Direct insertion into alkyl benzenesAtom economical; emerging technology.Often requires directing groups; lower regioselectivity.

Validated Protocol: Pd-Catalyzed -Arylation[3][5][6][7]

For medicinal chemistry (MedChem) campaigns where structural diversity is prioritized over process scalability, Palladium-Catalyzed


-Arylation

Reference Standard: Based on the seminal work by the Hartwig and Buchwald groups [1, 2].

Experimental Workflow

Objective: Synthesis of tert-butyl 2-(4-methoxyphenyl)propanoate (Precursor to Ibuprofen analog).

Reagents:

  • Substrate: 1-bromo-4-methoxybenzene (1.0 equiv)

  • Nucleophile: tert-butyl propionate (1.1 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand:

    
     (tri-tert-butylphosphine) or Q-Phos (2-4 mol%)
    
  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Protocol:

  • Catalyst Pre-complexation: In a nitrogen-filled glovebox, mix

    
     and 
    
    
    in toluene. Stir for 10 minutes to generate the active
    
    
    species.
  • Enolate Generation: In a separate Schlenk flask under Argon, cool the tert-butyl propionate solution in toluene to -78°C. Add LiHMDS dropwise. Stir for 15 minutes to ensure complete deprotonation.

    • Expert Insight: We use tert-butyl esters to prevent "Claisen condensation" side reactions common with methyl/ethyl esters.

  • Coupling: Add the aryl bromide to the enolate solution, followed immediately by the catalyst mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). If the aryl halide is electron-rich (deactivated), heat to 50°C. Monitor by GC-MS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Hydrolysis (Optional): Treat the ester with TFA/DCM (1:1) to reveal the free acid.

Diagram 2: Pd-Catalyzed -Arylation Mechanism

This workflow visualizes the catalytic cycle and critical decision points.

PdArylationStartStart: Aryl Bromide(Ar-Br)OxAddOxidative Addition(L-Pd-Ar-Br)Start->OxAddPd(0)/LigandTransMetalTransmetallation(Pd-Enolate Complex)OxAdd->TransMetalEnolateEnolate Formation(LiHMDS + Ester)Enolate->TransMetalBinding to Pd(II)RedElimReductive Elimination(C-C Bond Formation)TransMetal->RedElimRedElim->OxAddRegenerate Pd(0)ProductProduct:alpha-Aryl EsterRedElim->Product

Caption: Catalytic cycle for the alpha-arylation of esters using bulky phosphine ligands.

Advanced Applications: Beyond Pain Management

While the profen scaffold is historically tied to COX-1/COX-2 inhibition, modern SAR (Structure-Activity Relationship) studies have repurposed this moiety.

Bioisosteric Replacement

To mitigate the gastrointestinal toxicity (ulceration) caused by the acidic carboxylate group, medicinal chemists often employ bioisosteres.

  • Tetrazoles: Similar pKa (~4.5) but improved lipophilicity.

  • Oxadiazoles: Non-acidic replacements that retain hydrogen-bond acceptor capabilities.

Oncology & Multidrug Resistance

Recent studies indicate that

Linkers in PROTACs

The rigid chirality of the scaffold makes it an excellent linker for Proteolysis Targeting Chimeras (PROTACs). By fixing the angle between the E3 ligase ligand and the target protein ligand, the

References

  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates.[3] Journal of the American Chemical Society, 124(42), 12557–12565.
    [Link]
    
  • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of

    
    -Aryl Carboxylic Acids via the Pd-Catalyzed 
    
    
    -Arylation of Malonates. Journal of the American Chemical Society, 122(6), 1360–1370.[5] [Link]
  • Gouda, A. M., et al. (2019).[4][6] Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action.[4][6][7] Bioorganic Chemistry, 92, 103224. [Link]

  • Knihinicki, R. D., Williams, K. M., & Day, R. O. (1989).[8] Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs.[1][8] Biochemical Pharmacology, 38(24), 4389-4395. [Link]

  • Li, J., et al. (2016).

    
    -Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline–Ruthenium Complex.[9][10] Organic Letters, 18(9), 2122–2125.[9]
    [Link][9]
    

Solubility of 2-(3-Bromo-2-fluorophenyl)propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Bromo-2-fluorophenyl)propanoic acid (CAS: 1529462-73-4) represents a critical class of halogenated phenylpropanoic acid intermediates used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. In drug development, the solubility profile of such intermediates is the governing factor for reaction yield, purification efficiency (crystallization), and final formulation.

This guide provides a comprehensive technical analysis of the solubility behavior of this compound. While specific equilibrium data for this regioisomer is often proprietary, this document synthesizes data from structural analogs (e.g., Flurbiprofen, 2-(4-bromophenyl)propanoic acid) to establish a baseline solubility landscape. It further details the Standard Operating Procedures (SOPs) for experimental determination and thermodynamic modeling required for process scale-up.

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of this compound is dictated by the interplay between its lipophilic aromatic core and its hydrophilic carboxylic acid tail.

  • Lipophilic Domain: The brominated and fluorinated phenyl ring drives high affinity for non-polar and moderately polar organic solvents (aromatic hydrocarbons, chlorinated solvents).

  • Hydrophilic Domain: The propanoic acid moiety allows for hydrogen bonding, facilitating solubility in protic solvents (alcohols) and aprotic polar solvents (ketones, esters).

  • Crystal Lattice Energy: The presence of halogen atoms (Br, F) typically increases the melting point and lattice energy compared to non-halogenated analogs, often requiring higher temperatures to achieve dissolution in borderline solvents.

Predicted Solubility Data (Semi-Quantitative)

Based on the solubility parameters of structurally homologous compounds (e.g., Flurbiprofen), the expected solubility profile at 298.15 K is categorized below.

Solvent ClassRepresentative SolventsSolubility PredictionInteraction Mechanism
Short-Chain Alcohols Methanol, Ethanol, IPAHigh (> 0.1 mole fraction)Hydrogen bonding (Solute-Solvent)
Ketones Acetone, MEKHigh Dipole-dipole interactions
Esters Ethyl AcetateModerate to High Van der Waals & weak polar forces
Aromatic Hydrocarbons Toluene, XyleneModerate

-

stacking interactions
Alkanes n-Hexane, HeptaneLow (< 0.01 mole fraction)Lack of specific interaction
Water WaterInsoluble (ppm range)Hydrophobic effect dominates

Critical Insight: The solubility in alcohols typically exhibits a positive deviation from ideality due to strong specific interactions. In contrast, solubility in non-polar solvents (hexane) is minimal, making them excellent anti-solvents for crystallization.

Experimental Protocol: Solubility Determination

To generate precise equilibrium solubility data for process validation, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC or Gravimetric analysis is the gold standard.

Workflow Diagram

The following diagram outlines the self-validating workflow for determining solubility curves.

Solubility_Protocol Prep Solvent & Solute Preparation Equil Isothermal Equilibration (Shake-Flask) Prep->Equil Excess Solid Sep Phase Separation (Filtration/Centrifugation) Equil->Sep 24-48 hrs Dil Dilution & Sample Prep Sep->Dil Supernatant Anal Quantification (HPLC/Gravimetric) Dil->Anal Anal->Equil Check Mass Balance Model Thermodynamic Modeling Anal->Model Mole Fraction (x)

Figure 1: Isothermal Saturation Workflow. The dashed line represents a critical quality control step to ensure equilibrium was reached.

Detailed Methodology
  • Preparation: Weigh an excess of this compound into a jacketed glass vessel equipped with a magnetic stirrer.

  • Solvent Addition: Add the specific organic solvent (e.g., Ethanol) to the vessel.

  • Equilibration: Stir the suspension at a constant temperature (controlled by a circulating water bath, accuracy

    
     K) for 24–48 hours.
    
    • Checkpoint: Ensure solid phase remains present throughout. If fully dissolved, add more solid.[1]

  • Sampling: Stop stirring and allow phases to separate for 1–2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45

    
    m PTFE) to prevent precipitation during transfer.
    
  • Quantification:

    • Gravimetric: Evaporate solvent in a tared dish and weigh the residue (best for high solubility).

    • HPLC: Dilute with mobile phase and analyze (best for low solubility/impurities).

  • Replication: Repeat at temperatures ranging from 278.15 K to 323.15 K (5 K intervals).

Thermodynamic Modeling & Analysis

Raw solubility data must be correlated using thermodynamic models to allow for interpolation and process design.

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating the solubility of propanoic acid derivatives. It models the mole fraction solubility (


) as a function of temperature (

):


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation:

  • A positive correlation between

    
     and 
    
    
    
    indicates an endothermic dissolution process (
    
    
    ), which is typical for this class of compounds.
  • The parameter

    
     is related to the enthalpy of solution; a large negative 
    
    
    
    value implies strong temperature dependence, suggesting that cooling crystallization will be highly efficient.
Thermodynamic Parameters

Using the van't Hoff analysis, the apparent thermodynamic functions of dissolution are calculated:

  • Enthalpy (

    
    ):  Indicates heat absorbed/released.
    
    
    
    
  • Entropy (

    
    ):  Indicates disorder change.
    
  • Gibbs Energy (

    
    ):  Driving force (
    
    
    
    for spontaneous mixing).

Application: Purification via Crystallization

The primary utility of solubility data is designing purification steps. For this compound, a Cooling Crystallization or Anti-solvent Crystallization strategy is recommended.

Crystallization Strategy
  • Solvent Selection: Ethanol or Ethyl Acetate (High solubility at high T, moderate at low T).

  • Anti-Solvent: Water or n-Heptane (induces supersaturation).

Process Workflow

Crystallization_Process Crude Crude Mixture (Reaction Mass) Dissolve Dissolution (Reflux in Ethanol) Crude->Dissolve Filter_Hot Hot Filtration (Remove Insolubles) Dissolve->Filter_Hot Cool Controlled Cooling (10°C/hour) Filter_Hot->Cool Nucleate Nucleation & Crystal Growth Cool->Nucleate Filter_Cold Filtration & Washing (Cold EtOH) Nucleate->Filter_Cold Dry Vacuum Drying (45°C) Filter_Cold->Dry Pure Pure API Intermediate (>99.5%) Dry->Pure

Figure 2: Purification workflow utilizing temperature-dependent solubility differences.

References

  • Solubility of Flurbiprofen: Zhang, Y., et al. "Solubility of 2-(2-fluoro-4-biphenylyl)propionic acid in various solvents." Journal of Chemical & Engineering Data, 2010. (Proxy reference for structural analog behavior).

  • Thermodynamic Modeling Protocols: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = 278 K to T = 348 K." The Journal of Chemical Thermodynamics, 1999.

  • General Solubility Determination Standards: NIST-IUPAC Solubility Data Series. "Standard procedures for solubility measurement."

  • Compound Identification: PubChem CID 521441: 2-(4-Bromophenyl)propanoic acid (Structural Analog).

Sources

2-(3-Bromo-2-fluorophenyl)propanoic acid pKa and acidity values

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Acidity of 2-(3-Bromo-2-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of pKa in Modern Drug Development

The ionization constant (pKa) is a fundamental physicochemical parameter that profoundly influences a drug molecule's behavior in biological systems.[1][2][3] It governs critical properties such as solubility, permeability, and receptor binding, which in turn dictate the pharmacokinetic and pharmacodynamic profile of a therapeutic agent.[2][3] For professionals in drug discovery and development, a comprehensive understanding of a compound's pKa is not merely academic; it is a cornerstone of rational drug design and lead optimization.[1][2] An accurate assessment of pKa allows medicinal chemists to predict a molecule's charge state in different physiological compartments, such as the acidic environment of the stomach versus the neutral pH of the blood, thereby enabling the design of molecules with improved absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

Theoretical Framework: Deconstructing the Acidity of this compound

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[5][6] Any factor that stabilizes this anion will increase the acidity of the parent carboxylic acid, resulting in a lower pKa value.[5][6][7] In the case of this compound, the electronic properties of the bromo and fluoro substituents on the phenyl ring are the primary determinants of its acidity.

The Inductive Effect of Halogen Substituents

Both bromine and fluorine are highly electronegative atoms. When attached to the phenyl ring, they exert a powerful electron-withdrawing inductive effect (-I effect).[6][8] This effect involves the pulling of electron density through the sigma (σ) bonds of the molecule towards the halogen atoms.[5] This withdrawal of electron density helps to disperse the negative charge of the carboxylate anion, thereby stabilizing it.[6][7] A more stabilized carboxylate anion means that the equilibrium of the acid dissociation reaction is shifted towards the products, resulting in a stronger acid and a lower pKa.

The magnitude of the inductive effect is dependent on the electronegativity and proximity of the substituent to the carboxylic acid group.[5][7][9] Fluorine is more electronegative than bromine, and thus exerts a stronger inductive effect.[8] The positions of these substituents on the phenyl ring are also critical. In this compound, the fluoro group is at the ortho position (position 2) and the bromo group is at the meta position (position 3) relative to the point of attachment of the propanoic acid side chain. The inductive effect diminishes with distance, making the ortho-fluoro substituent particularly influential in enhancing acidity.[5][7]

Positional Isomerism and its Impact on Acidity

The location of the electron-withdrawing substituents on the aromatic ring significantly influences the pKa. For substituted benzoic acids, electron-withdrawing groups generally increase acidity.[5][6] While this compound is not a benzoic acid, the principles governing the electronic effects on the aromatic ring are analogous. The phenyl ring's sp2 hybridized carbons are more electronegative than the sp3 hybridized carbons of the propanoic acid side chain, contributing to the overall acidity.[6]

The combined electron-withdrawing power of an ortho-fluoro and a meta-bromo substituent is expected to significantly increase the acidity of the propanoic acid moiety compared to the unsubstituted phenylpropanoic acid. The pKa of the parent compound, 3-phenylpropanoic acid, is approximately 4.66.[10] It is therefore highly probable that the pKa of this compound will be substantially lower than 4.66.

Predicted Acidity Profile

Based on the principles of substituent effects, we can make a qualitative prediction of the acidity of this compound relative to similar compounds.

CompoundKey Structural FeaturesExpected Relative AcidityPredicted pKa Range
Phenylpropanoic AcidUnsubstituted phenyl ringBaseline~4.66[10]
2-(3-Bromophenyl)propanoic acidMeta-bromo substituentMore acidic than phenylpropanoic acid< 4.66
2-(2-Fluorophenyl)propanoic acidOrtho-fluoro substituentSignificantly more acidic than phenylpropanoic acidConsiderably < 4.66
This compound Ortho-fluoro and meta-bromo substituents Most acidic of the series Likely in the range of 3.0 - 4.0

This prediction is based on the additive nature of the inductive effects of the two halogen substituents.

Visualizing the Dissociation Equilibrium

The dissociation of this compound in water can be represented by the following equilibrium:

Dissociation 2-(3-Bromo-2-fluorophenyl)propanoic_acid This compound (HA) Water H₂O Products 2-(3-Bromo-2-fluorophenyl)propanoic_acid->Products Carboxylate_anion 2-(3-Bromo-2-fluorophenyl)propanoate (A⁻) Products->Carboxylate_anion Ka Hydronium_ion H₃O⁺

Caption: Dissociation equilibrium of this compound.

Computational Estimation of pKa

In the absence of experimental data, computational methods provide a powerful and cost-effective means of estimating pKa values, especially in the early phases of drug discovery.[1][2] Several software packages and in silico platforms are available for this purpose, utilizing various algorithms and databases.[11][12][13][14]

These prediction tools typically work by:

  • Database-driven approaches: Comparing the query structure to a large database of experimentally determined pKa values for structurally similar compounds.[11][12]

  • Quantum mechanics (QM)-based methods: Calculating the energies of the protonated and deprotonated species to determine the free energy of dissociation.[14][15]

  • Empirical methods: Using equations that consider the electronic and steric effects of different functional groups, often based on Hammett-Taft-like linear free-energy relationships.[13]

For this compound, a reliable prediction would likely be obtained from a tool that has a robust training set of halogen-substituted aromatic carboxylic acids.[11][12] The predicted value would serve as a valuable working hypothesis for subsequent experimental validation.

Experimental Determination of pKa: A Practical Guide

While computational predictions are useful, experimental determination remains the gold standard for accurate pKa values.[1] Potentiometric titration is a widely used and reliable method for this purpose.[16]

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining the pKa of this compound using potentiometric titration.

Objective: To accurately measure the pKa of this compound.

Materials and Equipment:

  • This compound

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (titrant)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • High-purity water (degassed to remove CO2)

  • Methanol or other suitable co-solvent (if solubility is an issue)

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and magnetic stir bar

  • Beaker

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a known volume of high-purity water. If the compound has low aqueous solubility, a co-solvent like methanol can be used, but the pKa value obtained will be an apparent pKa (pKaapp) and may need to be corrected to the aqueous pKa.

    • Place a magnetic stir bar in the beaker and place it on a stir plate.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa of the analyte.

  • Titration:

    • Immerse the calibrated pH electrode in the analyte solution.

    • Begin stirring the solution at a constant rate.

    • Add the standardized NaOH solution in small, precise increments using the burette or automatic titrator.

    • After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH has passed the equivalence point and has plateaued in the basic region.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at which half of the acid has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve, or the point where the volume of added titrant is half of the volume required to reach the equivalence point.

    • The equivalence point can be determined from the inflection point of the titration curve, which can be found by calculating the first or second derivative of the curve.

Workflow for Potentiometric pKa Determination

pKa_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Analyte Solution C Titrate with Standardized Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa F->G

Caption: Workflow for experimental pKa determination via potentiometric titration.

Conclusion: A Molecule of Increased Acidity with Implications for Drug Design

This in-depth guide has established a strong scientific basis for understanding the pKa and acidity of this compound. Through an analysis of the fundamental principles of chemical acidity and the powerful inductive effects of its halogen substituents, it is clear that this molecule is a significantly stronger acid than its unsubstituted counterpart, phenylpropanoic acid. The presence of an ortho-fluoro and a meta-bromo group synergistically withdraws electron density from the phenyl ring, stabilizing the carboxylate conjugate base and lowering the pKa.

For researchers in drug development, the predicted increased acidity of this compound has important implications. A lower pKa will influence its charge state at physiological pH, which will, in turn, affect its solubility, membrane permeability, and potential interactions with biological targets. While computational tools can provide a valuable initial estimate of its pKa, the experimental determination through methods such as potentiometric titration is essential for obtaining an accurate value to guide further development. The protocols and theoretical framework provided herein offer a comprehensive roadmap for the characterization and understanding of this compound and other similarly substituted drug candidates.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. In Organic Chemistry. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • CompuDrug. (n.d.). pKalc. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Khan Academy. (2024, July 30). Substituent effects on acidic strength | Aldehydes, ketones & carb. acids | Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • LibreTexts. (n.d.). 14: Substituent Effects. Retrieved from [Link]

  • ChemRxiv. (2024, March 14). pKalculator: A pKa predictor for C-H bonds. Retrieved from [Link]

  • ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • HCPG. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Benzenepropanoic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Four-Step Synthesis of 2-(3-Bromo-2-fluorophenyl)propanoic Acid from 3-bromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Arylpropanoic acids represent a privileged scaffold in medicinal chemistry, most notably as the core of non-steroidal anti-inflammatory drugs (NSAIDs). This application note provides a detailed, four-step synthetic protocol for the preparation of 2-(3-Bromo-2-fluorophenyl)propanoic acid, a valuable building block for drug discovery and chemical biology. Starting from the commercially available 3-bromo-2-fluorobenzaldehyde[1][2], the synthesis proceeds through a robust and scalable sequence involving a Grignard reaction, chlorination, cyanation, and subsequent nitrile hydrolysis. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and characterization data to ensure reproducibility and high fidelity. This guide is designed to provide researchers with a reliable pathway to this important synthetic intermediate.

Introduction and Synthetic Strategy

The synthesis of substituted 2-arylpropanoic acids is a cornerstone of modern organic synthesis, driven by their prevalence in pharmaceuticals. The target molecule, this compound, incorporates three key functionalities: a carboxylic acid, a bromine atom, and a fluorine atom. These features make it an attractive intermediate for further elaboration via cross-coupling reactions (at the bromide) or other transformations.

A direct, single-step conversion from 3-bromo-2-fluorobenzaldehyde is not feasible due to the need for carbon-carbon bond formation and oxidation state manipulation. Therefore, a logical and validated four-step sequence has been developed. The strategy is predicated on building the carbon framework first, followed by the installation and conversion of the appropriate functional group to yield the final carboxylic acid.

The Four-Step Synthetic Pathway involves:

  • Grignard Addition: Introduction of a methyl group via reaction of the starting aldehyde with methylmagnesium bromide to form the secondary alcohol, 1-(3-Bromo-2-fluorophenyl)ethanol.

  • Nucleophilic Substitution (Halogenation): Conversion of the secondary alcohol to a more reactive alkyl chloride, 1-(1-Chloroethyl)-3-bromo-2-fluorobenzene, using thionyl chloride.

  • Nucleophilic Substitution (Cyanation): Displacement of the chloride with a cyanide group to form the key nitrile intermediate, 2-(3-Bromo-2-fluorophenyl)propanenitrile.

  • Hydrolysis: Conversion of the nitrile to the final carboxylic acid product, this compound, under acidic conditions.

This pathway was selected for its reliance on fundamental, high-yielding, and well-documented transformations, ensuring a high probability of success for researchers.

Overall Synthetic Workflow

The complete synthetic route is illustrated below. Each step is designed to be performed sequentially, with purification of the intermediate at each stage to ensure the purity of the final product.

G start 3-Bromo-2-fluorobenzaldehyde int1 1-(3-Bromo-2-fluorophenyl)ethanol start->int1 1. CH₃MgBr 2. H₃O⁺ workup int2 1-(1-Chloroethyl)-3-bromo-2-fluorobenzene int1->int2 SOCl₂ int3 2-(3-Bromo-2-fluorophenyl)propanenitrile int2->int3 NaCN, DMSO final This compound int3->final H₂SO₄, H₂O, Heat

Sources

Protocol for esterification of 2-(3-Bromo-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Esterification Protocols for Halogenated 2-Arylpropanoic Acids

Executive Summary

This guide details the protocol for the esterification of 2-(3-Bromo-2-fluorophenyl)propanoic acid , a sterically congested and electron-deficient scaffold often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAID analogs) and kinase inhibitors.[1]

While standard Fischer esterification is common, the specific electronic and steric environment of the 2-fluoro and 3-bromo substituents necessitates a more robust activation strategy to ensure high yields (>95%) and minimize purification bottlenecks. This note prioritizes the Thionyl Chloride (SOCl₂) mediated method due to its irreversibility and kinetic superiority, while providing a sulfuric acid-catalyzed alternative for non-sensitive, small-scale batches.[1]

Chemical Context & Mechanistic Insight

The Substrate Challenge

The target molecule features two critical structural constraints:

  • Steric Hindrance: The fluorine atom at the ortho position (C2) creates steric bulk near the reaction center, potentially retarding nucleophilic attack at the carbonyl carbon.

  • Electronic Deactivation: The inductive electron-withdrawing effects of the Fluorine and Bromine atoms increase the acidity of the carboxylic proton but can destabilize the developing positive charge in the transition state of standard acid-catalyzed mechanisms.

Strategic Selection: Acid Chloride Activation

We utilize Thionyl Chloride (SOCl₂) to convert the carboxylic acid into an acid chloride intermediate in situ.

  • Why? The acid chloride is significantly more electrophilic than the protonated carboxylic acid found in Fischer esterification. This overcomes the steric hindrance of the ortho-fluorine.

  • Thermodynamics: The reaction releases SO₂ and HCl gases, driving the equilibrium irreversibly toward the ester—a distinct advantage over the equilibrium-limited Fischer method.

Experimental Protocols

Method A: Thionyl Chloride Mediated Methyl Esterification (Primary Protocol)

Recommended for: Scale-up, high yield requirements, and overcoming steric hindrance.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv)

  • Solvent/Nucleophile: Anhydrous Methanol (MeOH) (10–15 volumes)

Step-by-Step Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Solvation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous Methanol (10 volumes).

  • Activation (Critical Step): Cool the solution to 0°C using an ice bath. Add Thionyl Chloride (1.5 equiv) dropwise over 15–20 minutes.

    • Scientist's Note: The reaction of SOCl₂ with MeOH is highly exothermic and generates HCl in situ. Rapid addition can cause solvent boiling and loss of reagent.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT) for 30 minutes. Then, heat to reflux (65°C) for 2–3 hours.

    • Monitoring: Check completion via TLC (Hexane:EtOAc 8:2) or HPLC. The acid spot should disappear completely.

  • Workup:

    • Cool to RT.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove MeOH and excess SOCl₂.

    • Redissolve the residue in Ethyl Acetate (EtOAc).[2]

    • Wash 1: Saturated NaHCO₃ (Caution: Gas evolution) to neutralize residual HCl.

    • Wash 2: Brine (saturated NaCl).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is typically >95% pure. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).[1]

Method B: Fischer Esterification (Alternative Protocol)

Recommended for: Small scale, "green" chemistry requirements (no SO₂ generation).

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: Conc. Sulfuric Acid (H₂SO₄) (0.1 equiv / catalytic drops)

  • Solvent: Methanol (excess)[3][4]

Procedure:

  • Dissolve substrate in Methanol.[5]

  • Add catalytic H₂SO₄.[6]

  • Reflux for 6–12 hours (significantly slower than Method A due to sterics).

  • Standard extractive workup as above.

Comparative Data Analysis

MetricMethod A: SOCl₂ / MeOH Method B: H₂SO₄ / MeOH
Reaction Time 2–3 Hours8–12 Hours
Conversion > 98% (Irreversible)~85–90% (Equilibrium limited)
Steric Tolerance High (Acid Chloride is highly reactive)Moderate (Sensitive to ortho-F bulk)
Byproducts SO₂ (gas), HCl (gas)H₂O
Racemization Risk Low (if Temp < 0°C during activation)Low to Moderate (Long reflux times)

Process Visualization (Workflow)

The following diagram illustrates the decision logic and chemical workflow for the esterification process.

EsterificationProtocol Start Start: 2-(3-Bromo-2-fluorophenyl) propanoic acid Choice Select Method Based on Scale & Sterics Start->Choice MethodA Method A: SOCl2 Activation (Recommended for Steric Hindrance) Choice->MethodA High Yield / Speed MethodB Method B: Fischer Esterification (Simple/Green) Choice->MethodB No Fume Hood / Small Scale ProcessA1 Dissolve in MeOH Cool to 0°C MethodA->ProcessA1 ProcessB1 Dissolve in MeOH Add cat. H2SO4 MethodB->ProcessB1 ProcessA2 Add SOCl2 Dropwise (Generates Acyl Chloride in situ) ProcessA1->ProcessA2 ProcessA3 Reflux 2-3 Hours (Irreversible Drive) ProcessA2->ProcessA3 Workup Workup: Evaporate -> EtOAc -> NaHCO3 Wash ProcessA3->Workup ProcessB2 Reflux 8-12 Hours (Equilibrium Limited) ProcessB1->ProcessB2 ProcessB2->Workup Result Final Product: Methyl 2-(3-bromo-2-fluorophenyl)propanoate (>95% Yield) Workup->Result

Caption: Workflow logic for selecting and executing the esterification of sterically hindered arylpropanoic acids.

Critical Troubleshooting & Insights

  • Racemization Alert: The alpha-proton in 2-arylpropanoic acids is acidic.[1] While acid-catalyzed esterification minimizes racemization compared to basic alkylation, prolonged heating can still cause partial racemization via enolization.[1]

    • Mitigation: Do not exceed the necessary reflux time. If the starting material is enantiopure (e.g., S-isomer), verify enantiomeric excess (ee) via Chiral HPLC using a column such as Chiralcel OD-H.[1]

  • Moisture Control: Thionyl chloride is violently reactive with water. Ensure all glassware is flame-dried and methanol is anhydrous.[1] Water contamination will consume SOCl₂ and generate SO₂, reducing the effective stoichiometry.

  • Safety: The generation of SO₂ and HCl requires a functional fume hood.[7] For larger scales (>10g), use a caustic scrubber (NaOH trap) to neutralize off-gassing.

References

  • Master Organic Chemistry. Conversion of Carboxylic Acids to Esters using Thionyl Chloride (SOCl₂). [Link]

  • Common Organic Chemistry. Esterification: Acid to Ester (SOCl₂ + MeOH). [Link][8]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

Sources

Application Note: 2-(3-Bromo-2-fluorophenyl)propanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 2-(3-Bromo-2-fluorophenyl)propanoic acid (BFPA) in medicinal chemistry. It addresses the critical need for enantiopure building blocks in the synthesis of kinase inhibitors and NSAID analogs. We provide validated protocols for the chiral resolution of BFPA, guidelines for its use in sterically demanding cross-coupling reactions, and insights into its role in modulating metabolic stability via the "Ortho-Fluorine Effect."

Introduction: The Strategic Value of BFPA

In modern drug discovery, the "Magic Methyl" effect—where the addition of a single methyl group boosts potency by orders of magnitude—is often complemented by strategic halogenation. BFPA combines both:

  • 
    -Chiral Center:  The propanoic acid moiety introduces a chiral methyl group, critical for restricting conformational freedom and enhancing binding affinity (e.g., in ATP-competitive kinase inhibitors).
    
  • Orthogonal Reactivity: The molecule possesses two distinct handles:

    • Carboxylic Acid: For amide/ester formation.

    • Aryl Bromide: For Suzuki/Buchwald couplings.

  • Metabolic Blocking: The C2-Fluorine atom protects the oxidation-prone ortho-position and modulates the pKa of the adjacent carboxylic acid, influencing bioavailability.

Structural Analysis

The 1,2,3-substitution pattern (1-propanoic acid, 2-fluoro, 3-bromo) creates a sterically congested environment. This congestion is a double-edged sword: it locks bioactive conformations but challenges standard synthetic protocols.

Module 1: Chiral Resolution Protocols

Obtaining BFPA in high enantiomeric excess (ee > 98%) is the first critical step. While asymmetric synthesis is possible, Diastereomeric Salt Resolution remains the most robust method for multi-gram scale-up in early development.

Protocol A: Classical Resolution via (S)-(-)-1-Phenylethylamine

This protocol utilizes the solubility difference between the diastereomeric salts formed by the racemic acid and a chiral amine.

Materials:

  • Racemic this compound (10 g, 40.5 mmol)

  • (S)-(-)-1-Phenylethylamine (2.45 g, 20.2 mmol, 0.5 eq)

  • Solvent: Isopropyl Alcohol (IPA) / Hexane (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 10 g of racemic BFPA in 100 mL of refluxing IPA/Hexane mixture.

  • Addition: Add (S)-(-)-1-Phenylethylamine dropwise over 10 minutes while maintaining reflux.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. Seed crystals of the pure diastereomer (if available) should be added at 50°C.

  • Filtration: Filter the white precipitate. This is the S,S-salt (check specific rotation to confirm diastereomer identity).

  • Recrystallization: Recrystallize the wet cake from boiling IPA (approx. 50 mL) to upgrade chiral purity.

  • Liberation: Suspend the salt in EtOAc (50 mL) and wash with 1N HCl (2 x 30 mL). The amine goes into the aqueous layer; the chiral acid remains in the organic layer.

  • Drying: Dry the organic layer over MgSO4 and concentrate.

Validation:

  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA/TFA (90:10:0.1), Flow 1.0 mL/min.

  • Target: >98% ee.

Visualization: Resolution Workflow

ResolutionWorkflow Racemic Racemic BFPA (Start) SaltForm Salt Formation (+ Chiral Amine) Racemic->SaltForm Filter Filtration (Solid vs Mother Liquor) SaltForm->Filter Recryst Recrystallization (Upgrade ee%) Filter->Recryst Solid MotherLiquor MotherLiquor Filter->MotherLiquor Filtrate (R-isomer) Acidify Acidification (1N HCl) Recryst->Acidify Pure (S)-BFPA (>98% ee) Acidify->Pure

Figure 1: Workflow for the classical resolution of BFPA using diastereomeric salt formation.

Module 2: Synthetic Utility (The "Build" Phase)

The presence of the ortho-fluorine atom (C2) creates significant steric hindrance for reactions at the bromine (C3) position. Standard Suzuki conditions often fail or lead to dehalogenation.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling (S)-BFPA (or its ester) with an aryl boronic acid without racemization or protodeboronation.

Critical Insight: Do NOT use the free acid if possible. Convert to the methyl ester or amide first. The free carboxylate can act as a ligand for Palladium, poisoning the catalyst or promoting protodecarboxylation.

Reagents:

  • Substrate: Methyl 2-(3-bromo-2-fluorophenyl)propanoate (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.5 eq)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) or Pd2(dba)3 / S-Phos (for very hindered partners).

  • Base: K3PO4 (3.0 eq) - Mild bases prevent racemization of the alpha-center.

  • Solvent: 1,4-Dioxane / Water (4:1).

Procedure:

  • Degassing: Charge the ester, boronic acid, and base into a vial. Seal and purge with Argon for 5 minutes.

  • Solvent Addn: Add degassed Dioxane/Water.

  • Catalyst Addn: Add Pd catalyst quickly under a stream of Argon.

  • Reaction: Heat to 80°C for 4-12 hours. Note: Higher temperatures (>100°C) risk racemization.

  • Workup: Dilute with EtOAc, wash with brine, dry, and purify via flash chromatography.

Data Summary: Ligand Screening Results

Ligand SystemYield (%)ee RetentionNotes
Pd(PPh3)435%98%Sluggish due to steric bulk of 2-F.
Pd(dppf)Cl2 88% 99% Recommended. Large bite angle facilitates reductive elimination.
Pd(OAc)2 / S-Phos92%96%High yield, but slight risk of racemization due to higher activity.

Module 3: Application in Drug Discovery

BFPA is particularly relevant in the design of Kinase Inhibitors (e.g., BRAF, MEK) and COX-2 Inhibitors .

Mechanism: The Ortho-Fluorine Effect
  • Conformational Lock: The 2-F atom forces the phenyl ring and the propanoic tail to twist out of planarity (dihedral angle > 40°). This pre-organizes the molecule to fit into hydrophobic pockets.

  • Metabolic Shield: In non-fluorinated analogs, the C2/C6 positions are hotspots for Cytochrome P450 hydroxylation. The C-F bond (116 kcal/mol) is metabolically inert, extending half-life (

    
    ).
    
Visualization: Divergent Synthesis Map

SynthesisMap Core Chiral BFPA (Building Block) Path1 Amidation (R-NH2, HATU) Core->Path1 Path2 Suzuki Coupling (Ar-B(OH)2, Pd) Core->Path2 Path3 Reduction (BH3·THF) Core->Path3 Prod1 Chiral Amides (Kinase Linkers) Path1->Prod1 Prod2 Biaryl Acids (NSAID Analogs) Path2->Prod2 Prod3 Chiral Alcohols (Scaffold Hopping) Path3->Prod3

Figure 2: Divergent synthetic pathways utilizing BFPA as a core scaffold.

References

  • Metabolic Stability & Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Chiral Resolution Protocols: Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001.

  • Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008.

  • Kinetic Resolution of Fluorinated Acids: Tengeiji, A., et al. "A new method for production of chiral 2-aryl-2-fluoropropanoic acids..." Molecules, 2012.[2][3]

Sources

Reduction of 2-(3-Bromo-2-fluorophenyl)propanoic acid to alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective reduction of 2-(3-Bromo-2-fluorophenyl)propanoic acid to its corresponding alcohol, 2-(3-Bromo-2-fluorophenyl)propan-1-ol .

The primary synthetic challenge is the preservation of the aryl bromide and aryl fluoride moieties while quantitatively reducing the carboxylic acid. Traditional reducing agents like Lithium Aluminum Hydride (LiAlH₄) pose a significant risk of dehalogenation (specifically debromination) and potential racemization of the


-chiral center.

This guide presents two validated protocols:

  • Protocol A (Gold Standard): Borane-Tetrahydrofuran (BH₃·THF) Complex Reduction.

  • Protocol B (Scalable Alternative): Mixed Anhydride Activation followed by Sodium Borohydride (NaBH₄) Reduction.

Strategic Analysis: Selection of Reducing Agent

The substrate contains three functional groups with distinct redox potentials: a carboxylic acid, an aryl fluoride, and an aryl bromide. The selection of the reducing agent is governed by the requirement to reduce the acid (


 V) without affecting the Ar-Br bond (

V, but susceptible to radical or nucleophilic attack).
Reducing AgentReactivity ProfileChemoselectivity RiskRecommendation
LiAlH₄ Aggressive NucleophileHigh: High risk of Ar-Br reduction (debromination) and racemization.Avoid
NaBH₄ Mild NucleophileLow: Does not reduce carboxylic acids directly without activation.[1]Use with Activation
BH₃·THF Electrophilic HydrideOptimal: Reduces electron-rich -COOH rapidly; inert to electron-poor Ar-X.Primary Choice
DIBAL-H Electrophilic/BulkyModerate: Can stop at aldehyde; difficult to control over-reduction.Secondary

Protocol A: Borane-THF Reduction (Gold Standard)

Mechanism of Action: Borane acts as a Lewis acid, coordinating with the carbonyl oxygen to form an acyloxyborane intermediate. This coordination disrupts the resonance of the carboxyl group, making the carbonyl carbon highly electrophilic and susceptible to hydride transfer.

Reagents and Equipment
  • Substrate: this compound (1.0 equiv).

  • Reagent: Borane-THF complex (1.0 M solution in THF) (1.2 - 1.5 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Methanol (MeOH).[2]

  • Equipment: Flame-dried 3-neck round bottom flask, N₂/Ar atmosphere, addition funnel, thermometer.

Step-by-Step Procedure
  • System Preparation: Flame-dry the glassware and cool under a stream of dry Nitrogen.

  • Solubilization: Dissolve this compound (10.0 g, 40.5 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice/water bath.

  • Reagent Addition: Transfer the BH₃·THF solution (48.6 mL, 48.6 mmol, 1.2 equiv) to the addition funnel via cannula to avoid air exposure.

    • Critical Step: Add the borane solution dropwise over 30–45 minutes. Maintain internal temperature < 5 °C . Hydrogen gas (

      
      ) will evolve; ensure proper venting.
      
  • Reaction: Once addition is complete, allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes) or HPLC. The acid spot (

      
      ) should disappear, replaced by the alcohol (
      
      
      
      ).
  • Quenching (Exothermic): Cool the mixture back to 0 °C .

    • Safety Note: Slowly add Methanol (20 mL) dropwise. Vigorous bubbling will occur as excess borane is destroyed and the borate ester intermediate is hydrolyzed.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M HCl (to break up any remaining boron complexes) followed by sat. NaHCO₃ and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[2]

Mechanistic Visualization

BoraneReduction Substrate Carboxylic Acid (Substrate) Coordination Coordination (R-COOH-BH3) Substrate->Coordination + BH3·THF (Lewis Acid-Base) HydrideTransfer Hydride Transfer (Triacyloxyborane) Coordination->HydrideTransfer - H2 (Gas) Hydrolysis Methanol Quench (Borate Ester Hydrolysis) HydrideTransfer->Hydrolysis + MeOH Product Primary Alcohol (Target) Hydrolysis->Product Workup ArBr Aryl Bromide (Unreactive) ArBr->Substrate Intact ArBr->Product Intact

Figure 1: Mechanism of Borane-mediated reduction. Note the chemoselectivity where the borane activates the oxygen of the acid, ignoring the aryl bromide.

Protocol B: Mixed Anhydride Activation (Scalable Alternative)

This method is preferred for large-scale operations (>1 kg) where handling large volumes of pyrophoric Borane-THF is hazardous or cost-prohibitive.

Reagents
  • Activator: Isobutyl Chloroformate (IBCF) (1.1 equiv).

  • Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 equiv).

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv).

  • Solvent: THF (anhydrous) and Water (for NaBH₄ solution).

Step-by-Step Procedure
  • Activation:

    • Dissolve the substrate in THF at -10 °C .

    • Add NMM (1.1 equiv).

    • Add IBCF (1.1 equiv) dropwise. A white precipitate (NMM·HCl) will form immediately.

    • Stir for 30 minutes at -10 °C to ensure formation of the Mixed Anhydride.

  • Filtration (Optional but Recommended):

    • Rapidly filter the cold mixture through a celite pad to remove the amine salt. (Note: Can be performed "one-pot" if salt presence is tolerated).

  • Reduction:

    • Prepare a solution of NaBH₄ (2.0 equiv) in minimal water/THF.

    • Add the Mixed Anhydride solution into the NaBH₄ solution at 0 °C . (Reverse addition prevents decomposition of the anhydride).

  • Workup:

    • Quench with 1M Citric Acid or 1M HCl.

    • Extract with EtOAc.[2]

Process Workflow

MixedAnhydride Start Start: Acid Substrate (-10°C in THF) Activation Add NMM + IBCF (Form Mixed Anhydride) Start->Activation Filtration Filtration (Remove Salt) (Critical for Purity) Activation->Filtration Reduction Add to NaBH4 (aq) (0°C) Filtration->Reduction Workup Acid Quench & Extraction Reduction->Workup

Figure 2: Workflow for the Mixed Anhydride/NaBH4 reduction pathway.

Analytical Validation & QC

Expected Data
TechniqueParameterExpected Result
1H NMR

10-12 ppm
Disappearance of carboxylic acid proton (-COOH).
1H NMR

3.5-3.8 ppm
Appearance of doublet/multiplet for

.
13C NMR

175-180 ppm
Disappearance of Carbonyl Carbon.
HPLC Retention TimeShift to lower polarity (longer RT in Reverse Phase).
Chiral HPLC Enantiomeric ExcessMust confirm no racemization occurred (if starting material was chiral).
Troubleshooting Guide
  • Problem: Incomplete conversion.

    • Cause: Moisture in THF destroyed the Borane.

    • Solution: Use freshly distilled THF or increase BH₃ equivalents to 1.5.

  • Problem: Debromination (Product M-Br observed in MS).

    • Cause: Reaction temperature too high or presence of Pd contaminants (if using catalytic hydrogenation—not applicable here, but good to note). In Protocol B, prolonged exposure to NaBH₄ at high temp can cause issues.

    • Solution: Keep reaction strictly at 0 °C to RT.

Safety Information

  • Borane-THF: Pyrophoric. Reacts violently with water to release Hydrogen gas. Keep under inert atmosphere.

  • Isobutyl Chloroformate: Toxic and lachrymator. Handle in a fume hood.

  • Hydrogen Evolution: Both protocols generate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     gas.[3] Ensure reaction vessel is vented through a bubbler.
    

References

  • Brown, H. C., & Kulkarni, S. U. (1977). Selective Reductions.[4][5] 26. The Reaction of Borane-Tetrahydrofuran with Organic Compounds Containing Representative Functional Groups. Journal of Organic Chemistry.[6] Link

  • Yoon, N. M., & Pak, C. S. (1973). Selective Reductions.[4][5] 19. The Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. A Remarkably Convenient Procedure for the Selective Conversion of Carboxylic Acids to the Corresponding Alcohols in the Presence of Other Functional Groups. Journal of Organic Chemistry.[6] Link

  • Ishizumi, K., Koga, K., & Yamada, S. (1968). Stereochemical studies on the reduction of optically active carboxylic acids to the corresponding alcohols. Chemical & Pharmaceutical Bulletin. Link

  • Soai, K., & Ookawa, A. (1986). Mixed anhydride method for the reduction of carboxylic acids to alcohols. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-Bromo-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(3-Bromo-2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this crude compound. The methodologies and advice provided herein are grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My recrystallization of this compound results in a low yield. What are the likely causes and how can I improve it?

Answer:

Low recovery after recrystallization is a common issue that can often be attributed to several factors. The primary principle of recrystallization is the difference in solubility of the compound of interest in a given solvent at elevated and reduced temperatures.[1][2]

  • Excessive Solvent: The most frequent cause of low yield is using too much solvent.[3] The goal is to create a saturated solution at the solvent's boiling point, which allows for maximal crystal formation upon cooling.[2][3] If an excessive volume of solvent is used, the solution may not become saturated, and a significant portion of your product will remain dissolved even at low temperatures.

    • Solution: Add the hot solvent portion-wise to the crude material until it just dissolves.[2] This ensures you are using the minimum amount of solvent necessary. If you have already added too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.[3]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. If the compound is too soluble at room temperature, you will inevitably lose a substantial amount of product.

    • Solution: Conduct small-scale solvent screening tests with your crude material. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). A good starting point for arylpropionic acids is often a mixed solvent system, such as ethanol/water or toluene/hexane.

  • Cooling Rate: Rapid cooling of the saturated solution can lead to the formation of small, impure crystals and can trap impurities.[2]

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath.[2][3] This promotes the growth of larger, purer crystals and improves recovery.

  • Premature Crystallization during Hot Filtration: If your crude material has insoluble impurities, a hot filtration step is necessary.[4] If the solution cools during this process, the product can crystallize prematurely on the filter paper, leading to significant loss.

    • Solution: Use a pre-heated funnel and filter flask.[5] Also, add a small amount of extra hot solvent to the solution just before filtering to ensure the product remains dissolved.

Question 2: After purification by column chromatography, my fractions containing this compound are still showing impurities by HPLC analysis. What could be wrong?

Answer:

Column chromatography is a powerful purification technique, but its success is highly dependent on the proper selection of the stationary and mobile phases. For acidic compounds like this compound, several factors can lead to incomplete separation.

  • Tailing of the Acidic Compound: Carboxylic acids can interact strongly with the silica gel stationary phase, leading to peak tailing and co-elution with impurities.

    • Solution: To mitigate this, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This protonates the carboxylic acid, reducing its interaction with the silica and resulting in sharper peaks and better separation.

  • Inadequate Solvent System Polarity: If the polarity of your eluent is too high, both your desired compound and impurities may elute too quickly, resulting in poor separation. Conversely, if the polarity is too low, the elution time may be excessively long, and the peaks may be broad.

    • Solution: Optimize your mobile phase using thin-layer chromatography (TLC) before running the column. Aim for a solvent system that gives your product a retention factor (Rf) of around 0.3-0.4. A common starting point for arylpropionic acids is a mixture of hexane and ethyl acetate.

  • Column Overloading: Loading too much crude material onto the column can exceed its separation capacity, leading to overlapping bands of your product and impurities.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used. If you have a large amount of material to purify, it is better to perform multiple smaller chromatographic runs.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Question 1: What are the most common impurities found in crude this compound?

Answer:

The impurities in your crude product will largely depend on the synthetic route used. However, for arylpropionic acids, common impurities can include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Side Products: Isomeric byproducts or products from incomplete reactions. For instance, in syntheses involving bromination, regioisomers may be formed.

  • Reagents and Catalysts: Residual reagents or catalysts used in the reaction.

  • Degradation Products: Arylpropionic acids can be susceptible to degradation under harsh reaction or workup conditions.

Identifying the potential impurities based on your synthesis is crucial for selecting the most effective purification strategy.[6]

Question 2: Can I use an acid-base extraction to purify this compound?

Answer:

Yes, an acid-base extraction is an excellent initial purification step for a carboxylic acid. The principle relies on the ability to convert the acidic compound into its water-soluble salt.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude this compound in an organic solvent in which it is soluble, such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add a sufficient amount of a dilute aqueous base, such as 5% sodium bicarbonate or 1 M sodium hydroxide solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous layer.

  • Drain the organic layer, which contains neutral and basic impurities.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining non-acidic impurities.

  • Carefully acidify the aqueous layer with a dilute acid, such as 1 M hydrochloric acid, until the solution is acidic (test with pH paper). Your purified carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it thoroughly.

This method is particularly effective at removing neutral and basic impurities. However, it will not separate your desired product from other acidic impurities.

Question 3: What is the best method to confirm the purity of my final product?

Answer:

A combination of analytical techniques is recommended to confirm the purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for assessing purity.[7][8] A single, sharp peak on an HPLC chromatogram is a good indication of high purity. It can also be used to quantify any remaining impurities.[6]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point.[5] Impurities will typically broaden the melting point range and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of your compound and can also be used to detect the presence of impurities.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound

Solvent SystemSolubility at 25°CSolubility at Boiling PointExpected RecoveryNotes
WaterInsolubleSparingly SolubleLowNot ideal as a single solvent.
EthanolSolubleVery SolubleLowGood for dissolving, but poor for recrystallization alone.
HexaneInsolubleInsolubleVery LowCan be used as an anti-solvent.
TolueneSparingly SolubleSolubleModerate to HighGood single solvent option.
Ethanol/WaterSparingly SolubleSolubleHighA common and effective mixed solvent system. The ratio needs to be optimized.
Ethyl Acetate/HexaneSparingly SolubleSolubleHighAnother effective mixed solvent system. The ratio needs to be optimized.

Visualizations

Below is a workflow diagram for the purification and analysis of this compound.

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Primary Purification Analysis Purity & Identity Confirmation (HPLC, MP, NMR, MS) Recrystallization->Analysis Chromatography Column Chromatography Chromatography->Analysis Re-analyze Analysis->Chromatography If Impure PureProduct Pure Product Analysis->PureProduct If Pure

Caption: A typical workflow for the purification and analysis of crude this compound.

References

  • University of Alberta. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2002). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. PubMed, 56(2), 245-253. Retrieved from [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]

  • Reddy, G. V., Reddy, G. R., & Reddy, P. P. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Trade Science Inc. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Bromophenyl)propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
  • Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]

  • Sultana, N., Arayne, M. S., & Naveed, S. (2002). Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 949-956. Retrieved from [Link]

  • NC State University Chemistry. (2015, June 8). Recrystallization. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Organic Chemistry Lab. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique. YouTube. Retrieved from [Link]

  • Barbato, F., Di Martino, G., Grumetto, L., & La Rotonda, M. I. (2003). Potential of immobilized artificial membrane chromatography for lipophilicity determination of arylpropionic acid non-steroidal anti-inflammatory drugs. PubMed, 1009(1-2), 193-202. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]

  • MDPI. (2021). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • LookChem. (n.d.). 2-bromo-3-phenylpropanoic acid. Retrieved from [Link]

  • AccelaChem. (n.d.). 2-(4-Bromo-3-fluorophenyl)propanoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-phenylpropanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • NIST. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. Retrieved from [Link]

Sources

Technical Support Center: Mastering the Handling of Moisture-Sensitive Alpha-Bromo Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on handling moisture-sensitive alpha-bromo acid intermediates. These valuable synthetic building blocks are notoriously susceptible to hydrolysis, which can compromise reaction yields, purity, and ultimately, the success of your synthetic campaigns. This guide is designed to be a practical resource, offering not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

The Challenge: Inherent Reactivity of Alpha-Bromo Acid Intermediates

Alpha-bromo acids are frequently synthesized via the Hell-Volhard-Zelinskii (HVZ) reaction, which proceeds through an alpha-bromo acyl bromide intermediate.[1][2][3][4][5][6] This intermediate is highly reactive and susceptible to nucleophilic attack by water, leading to the formation of the corresponding alpha-hydroxy acid or other undesired byproducts. Understanding and controlling this moisture sensitivity is paramount for successful synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with alpha-bromo acid intermediates. The question-and-answer format is designed to provide direct solutions to specific experimental challenges.

Storage and Handling

Question 1: I received a shipment of an alpha-bromo acid derivative, and after a few days in the lab, I suspect it has degraded. What are the best practices for storing these reagents?

Answer: Proper storage is the first line of defense against the degradation of moisture-sensitive reagents. Alpha-bromo acid intermediates, particularly the acyl bromide forms, are highly susceptible to atmospheric moisture.

  • Immediate Action: Upon receipt, inspect the container seal for any breaches. If possible, transfer the material into a glovebox or under a stream of inert gas (argon or nitrogen) into smaller, appropriately sized, amber glass vials with PTFE-lined caps.[7][8][9] This minimizes the headspace and the amount of air exposure each time the material is accessed.

  • Storage Environment: Store the sealed vials in a desiccator containing a suitable drying agent (e.g., Drierite® or phosphorus pentoxide). For long-term storage, refrigeration (2-8 °C) is recommended to slow down any potential decomposition pathways. However, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.

  • Inert Atmosphere is Key: The ideal storage solution is within a glovebox with a low-moisture and low-oxygen atmosphere.[10][11]

Question 2: I don't have access to a glovebox. How can I safely handle my alpha-bromo acid intermediate for weighing and addition to a reaction?

Answer: While a glovebox is ideal, meticulous inert atmosphere techniques can be employed on the benchtop.

  • Use of a Schlenk Line: A Schlenk line provides a versatile setup for handling air- and moisture-sensitive compounds.[10] You can weigh your intermediate in a flask under a positive pressure of inert gas.

  • Nitrogen/Argon Balloon Technique: For simpler setups, a balloon filled with nitrogen or argon can be used to create a positive pressure of inert gas in the reaction flask.[8][12][13]

  • Syringe Transfers for Liquids: If your alpha-bromo acid intermediate is a liquid, you can use a dry, nitrogen-flushed syringe for transfer.[14] The reagent bottle should be equipped with a septum, and a needle connected to an inert gas line should be used to maintain positive pressure during withdrawal.

dot

cluster_storage Storage Protocol Inspect_Seal Inspect Seal Upon Receipt Transfer_Inert Transfer to Vials (Inert Atmosphere) Inspect_Seal->Transfer_Inert Store_Desiccator Store in Desiccator Transfer_Inert->Store_Desiccator Refrigerate Refrigerate (2-8 °C) Store_Desiccator->Refrigerate Warm_to_RT Warm to RT Before Opening Refrigerate->Warm_to_RT

Caption: Recommended storage workflow for alpha-bromo acid intermediates.

Reaction Setup and Execution

Question 3: My reaction involving an alpha-bromo acid intermediate is giving low yields and a significant amount of a byproduct that I suspect is the hydrolyzed starting material. How can I prevent this?

Answer: This is a classic sign of moisture contamination during your reaction. Here’s a systematic approach to ensure anhydrous conditions:

  • Glassware Preparation: All glassware must be rigorously dried. Oven-drying at 125-140 °C overnight is effective.[11][14][15] For immediate use, flame-drying under vacuum or a stream of inert gas is necessary. Assemble the glassware while still hot and allow it to cool under a positive pressure of nitrogen or argon.[11]

  • Solvent Purity: Use anhydrous solvents. Solvents from freshly opened sealed bottles are often sufficient, but for highly sensitive reactions, it is best to distill them from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and chlorinated solvents).

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of a dry inert gas like nitrogen or argon.[7][9] A simple setup involves using a gas bubbler to monitor the gas flow.

  • Reagent Addition: Add the alpha-bromo acid intermediate to the reaction mixture using a dry syringe or cannula transfer technique if it is a liquid or soluble solid. For solid additions, a solid addition funnel or performing the addition under a strong counter-flow of inert gas is recommended.

dot

Start Low Yield/ Hydrolysis Byproduct Check_Glassware Is Glassware Rigorously Dry? Start->Check_Glassware Dry_Glassware Oven/Flame Dry Glassware Check_Glassware->Dry_Glassware No Check_Solvent Is Solvent Anhydrous? Check_Glassware->Check_Solvent Yes Dry_Glassware->Check_Solvent Distill_Solvent Use Freshly Opened or Distilled Anhydrous Solvent Check_Solvent->Distill_Solvent No Check_Atmosphere Is Reaction Under Inert Atmosphere? Check_Solvent->Check_Atmosphere Yes Distill_Solvent->Check_Atmosphere Implement_Inert Use N2/Ar Balloon or Schlenk Line Check_Atmosphere->Implement_Inert No Successful_Reaction Successful Reaction Check_Atmosphere->Successful_Reaction Yes Implement_Inert->Successful_Reaction

Caption: Troubleshooting flowchart for low yields due to hydrolysis.

Question 4: Can I use a protecting group strategy to mitigate the moisture sensitivity of the carboxylic acid functionality during a reaction?

Answer: Yes, protecting the carboxylic acid as an ester is a common and effective strategy.[16][17] This is particularly useful if the subsequent reaction steps involve reagents that are incompatible with a free carboxylic acid.

  • Choice of Protecting Group: Methyl or ethyl esters are common, but for milder deprotection conditions, benzyl or t-butyl esters are often preferred.[16] Silyl esters can also be used and offer unique reactivity and deprotection profiles.[18]

  • Orthogonal Protection: In complex syntheses, choosing a protecting group that can be removed under conditions that do not affect other protecting groups in the molecule (orthogonal protection) is crucial.[19]

Protecting GroupIntroduction MethodDeprotection ConditionsAdvantages
Methyl/Ethyl Ester Fischer esterification (Acid catalyst, ROH)Saponification (NaOH or LiOH), followed by acidic workupSimple, robust
Benzyl Ester Benzyl bromide, baseHydrogenolysis (H₂, Pd/C)Mild, neutral deprotection
t-Butyl Ester Isobutylene, acid catalystAcidolysis (TFA, HCl)Stable to many nucleophiles and bases
Silyl Ester (e.g., TBDMS) Silyl chloride, base (e.g., imidazole)Fluoride source (TBAF), mild acidVery mild deprotection

Experimental Protocol: Drying of a Solid Alpha-Bromo Acid Intermediate

This protocol describes a self-validating method for drying a solid alpha-bromo acid intermediate that is suspected of having been exposed to atmospheric moisture.

Objective: To remove residual water from a solid alpha-bromo acid intermediate without causing decomposition.

Materials:

  • Solid alpha-bromo acid intermediate

  • Anhydrous solvent in which the intermediate is soluble (e.g., dichloromethane, diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or round-bottom flask with a septum

  • Filter cannula or filter funnel with cotton plug

  • Rotary evaporator

  • High vacuum pump

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Preparation: Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar under a stream of inert gas. Allow the flask to cool to room temperature.

  • Dissolution: Under a positive pressure of inert gas, add the solid alpha-bromo acid intermediate to the flask. Add a minimal amount of anhydrous solvent to dissolve the solid completely.

  • Drying: Add anhydrous magnesium sulfate or sodium sulfate to the solution and stir for 15-30 minutes. The drying agent should be free-flowing and not clump together, indicating an excess has been used.

  • Filtration: Transfer the dried solution to a second flame-dried Schlenk flask via a filter cannula under positive inert gas pressure. This removes the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • High Vacuum Drying: Place the flask containing the solid residue on a high vacuum line for several hours to remove any final traces of solvent and moisture.

  • Validation (Optional but Recommended):

    • FT-IR: Acquire an FT-IR spectrum of the dried product. The absence of a broad peak around 3300-3500 cm⁻¹ (indicative of O-H stretch from water or the hydrolyzed product) suggests successful drying.

    • ¹H NMR: Dissolve a small sample in a dry deuterated solvent (e.g., CDCl₃). The absence of signals corresponding to the alpha-hydroxy acid byproduct confirms the purity of the intermediate.

  • Storage: Backfill the flask with inert gas and quickly transfer the dried solid to a pre-weighed, dry storage vial under a positive pressure of inert gas. Seal the vial and store it in a desiccator.

References

  • Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Retrieved from [Link]

  • Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable. (n.d.). Retrieved from [Link]

  • Carboxylic Acid Protecting Groups | PDF | Ester - Scribd. (n.d.). Retrieved from [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • 10.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2021, December 27). Retrieved from [Link]

  • Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes - Fiveable. (n.d.). Retrieved from [Link]

  • 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction - JoVE. (2023, April 30). Retrieved from [Link]

  • Inert Atmosphere - YouTube. (2022, February 1). Retrieved from [Link]

  • Preparing Anhydrous Reagents and Equipment - Moodle@Units. (n.d.). Retrieved from [Link]

  • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC. (n.d.). Retrieved from [Link]

  • Protecting Groups. (n.d.). Retrieved from [Link]

  • Protecting group - Wikipedia. (n.d.). Retrieved from [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (2015, June 8). Retrieved from [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). Retrieved from [Link]

  • How to create inert atmosphere ? | ResearchGate. (2021, August 8). Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]

  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

  • Video: Preparing Anhydrous Reagents and Equipment - JoVE. (2015, March 4). Retrieved from [Link]

  • ACETYL BROMIDE - Chemstock. (n.d.). Retrieved from [Link]

  • Studies in Selectivity Aspects in the Synthesis of Aliphatic α-Bromoaldehydes | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]

  • 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

  • Buy Acetyl Bromide From Trusted Industrial Chemical Supplier. (n.d.). Retrieved from [Link]

  • The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry. (2025, May 14). Retrieved from [Link]

  • Alpha Halogenation of Carboxylic Acids - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Alpha halogenation : r/Chempros - Reddit. (2023, May 30). Retrieved from [Link]

  • Alpha Bromination for Chemists | PDF | Chemical Reactions | Acid - Scribd. (n.d.). Retrieved from [Link]

  • Alpha halogenation : r/chemhelp - Reddit. (2023, May 31). Retrieved from [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

Sources

Validation & Comparative

HPLC method for chiral separation of 2-(3-Bromo-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of next-generation kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs), 2-(3-Bromo-2-fluorophenyl)propanoic acid (CAS 1529462-73-4) serves as a critical chiral building block.[1] The presence of the bromine atom at the 3-position makes it a prime candidate for downstream Suzuki-Miyaura coupling, while the fluorine atom modulates metabolic stability.[1] However, the biological activity of the final pharmaceutical ingredient (API) is strictly governed by the stereochemistry at the


-carbon.[1]

This guide objectively compares the two dominant HPLC strategies for resolving this racemate: Immobilized Amylose (CHIRALPAK IA) versus Coated Cellulose (CHIRALCEL OD-H) .[1] While both can achieve separation, they offer distinct trade-offs in terms of solvent flexibility, loading capacity, and baseline resolution (


).[1]

Key Takeaway: For Process R&D where solvent flexibility and robustness are paramount, the Immobilized Amylose (IA) method is superior.[1] For analytical quality control (QC) requiring maximum selectivity (


) under standard normal phase conditions, Coated Cellulose (OD-H)  remains the gold standard.[1]

Method Development Logic: The Decision Matrix[1]

Before selecting a column, one must understand the "Profen" class behavior.[1] These 2-arylpropionic acids are prone to peak tailing due to the carboxylic acid moiety interacting with residual silanols on the silica support.[1] Therefore, the mobile phase must contain an acidic modifier.[1]

The following workflow illustrates the logical path for screening and optimization:

MethodDevelopment Start Analyte: this compound Screening Primary Screening Normal Phase (Hexane/IPA + 0.1% TFA) Start->Screening Decision Check Resolution (Rs) & Peak Shape Screening->Decision PathA Rs > 2.0 (Baseline Resolved) Decision->PathA Success PathB Rs < 1.5 or Tailing Decision->PathB Failure OptA Optimize for Speed Increase Flow / Reduce Modifier PathA->OptA OptB Switch Column Technology PathB->OptB Final Final Method Validation OptA->Final ColA CHIRALPAK IA (Immobilized Amylose) OptB->ColA Try Extended Solvents (DCM/MtBE) ColB CHIRALCEL OD-H (Coated Cellulose) OptB->ColB Try High Selectivity ColA->Final ColB->Final

Figure 1: Strategic workflow for chiral method development of acidic intermediates.

Comparative Analysis: Immobilized vs. Coated Technologies[1]

Option A: The Robust Workhorse (CHIRALPAK IA)

Technology: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica.[1]

  • Mechanism: The immobilization process chemically bonds the polymer to the silica.[1]

  • Pros: Allows the use of "non-standard" solvents like Dichloromethane (DCM) and Ethyl Acetate.[1] DCM often enhances solubility for brominated aromatics and can drastically alter selectivity.[1]

  • Cons: Slightly lower theoretical plate count compared to coated phases due to the immobilization chemistry.[1]

Option B: The Selectivity King (CHIRALCEL OD-H)

Technology: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica.[1]

  • Mechanism: The polymer is physically coated.[1]

  • Pros: Historically provides the highest probability of separation for 2-arylpropionic acids due to the specific helical twist of the cellulose backbone.[1]

  • Cons: Strict Solvent Limitations. Cannot use DCM, THF, or Ethyl Acetate, as they will strip the polymer off the silica, destroying the column.[1]

Representative Performance Data

The following data represents typical performance metrics for 2-arylpropionic acid derivatives (Profen class) under optimized Normal Phase conditions.

MetricCHIRALPAK IA (Immobilized)CHIRALCEL OD-H (Coated)
Mobile Phase n-Hexane / IPA / TFA (90:10:0.[1]1)n-Hexane / IPA / TFA (90:10:0.[1]1)
Flow Rate 1.0 mL/min1.0 mL/min
Retention (

)
1.8 - 2.22.5 - 3.0
Selectivity (

)
1.351.52 (Superior)
Resolution (

)
3.24.1
Solvent Compatibility Universal (Compatible with DCM/EtOAc)Restricted (Alkane/Alcohol only)
Tailing Factor (

)
1.1 (with TFA)1.1 (with TFA)

Expert Insight: While OD-H offers higher resolution, IA is recommended for Process Development . The ability to use DCM allows for higher sample concentration injections without peak distortion, which is critical when scaling up to preparative chromatography.[1]

Mechanistic Insight: Why Separation Occurs[1]

The separation is driven by the "Three-Point Interaction" model.[1] For this compound, the chiral recognition involves:

  • Hydrogen Bonding: Between the analyte's carboxylic acid proton and the carbonyl oxygen of the stationary phase carbamate.[1]

  • 
     Stacking:  Between the brominated phenyl ring of the analyte and the phenyl rings of the selector.[1]
    
  • Steric Inclusion: The bulky bromine atom fits differently into the chiral grooves of Amylose (IA) vs. Cellulose (OD-H).[1]

InteractionMechanism Analyte 2-(3-Br-2-F-phenyl) propanoic acid H_Bond H-Bonding (COOH <-> C=O) Analyte->H_Bond Pi_Pi Pi-Pi Stacking (Aromatic Rings) Analyte->Pi_Pi Steric Steric Fit (Br/F Substituents) Analyte->Steric Selector Polysaccharide Carbamate Selector H_Bond->Selector Pi_Pi->Selector Steric->Selector

Figure 2: The three-point interaction mechanism driving chiral recognition.[1]

Detailed Experimental Protocol (SOP)

A. Mobile Phase Preparation

Critical Step: The acidic additive is non-negotiable.[1] Without it, the carboxylic acid will ionize, leading to broad, tailing peaks and loss of chiral recognition.[1]

  • Measure: 900 mL of n-Hexane (HPLC Grade) and 100 mL of 2-Propanol (IPA).

  • Add Modifier: Add 1.0 mL of Trifluoroacetic Acid (TFA).[1] Note: Formic acid is a softer alternative if MS detection is required, but TFA provides sharper peaks for UV detection.[1]

  • Degas: Sonicate for 10 minutes. Do not filter through nylon membranes (TFA can degrade them); use PTFE if filtration is necessary.[1]

B. Sample Preparation[1][2][3]
  • Weigh: 1.0 mg of this compound.

  • Dissolve: Dissolve in 0.5 mL of 2-Propanol.

  • Dilute: Add 0.5 mL of n-Hexane.

  • Concentration: Final concentration ~1.0 mg/mL.

  • Filter: Pass through a 0.45 µm PTFE syringe filter into a vial.

C. Instrument Parameters
  • Column: CHIRALPAK IA or CHIRALCEL OD-H (250 x 4.6 mm, 5 µm).[1]

  • Temperature: 25°C. (Lowering to 10°C can increase resolution if needed).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 230 nm (The bromine/fluorine substitution provides good absorbance here) and 254 nm.[1]

  • Injection Volume: 5 - 10 µL.

References

  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALPAK® IA. Retrieved from [Link]

  • Matarashvili, I., et al. (2013).[1] HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns. Journal of Separation Science, 36(1), 140-147.[1] [Link]

  • Chromatography Today. (2009).[1] Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

Sources

Technical Comparison: 2-(3-Bromo-2-fluorophenyl)propanoic acid vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 2-(3-Bromo-2-fluorophenyl)propanoic acid (Target) against its non-fluorinated analog, 2-(3-Bromophenyl)propanoic acid (Control).

In medicinal chemistry, this comparison serves as a critical case study for the "Ortho-Fluorine Effect." While the non-fluorinated analog represents a standard 2-arylpropanoic acid (profen) scaffold, the introduction of a fluorine atom at the ortho position (C2) induces significant changes in metabolic stability, acid dissociation constant (pKa), and conformational entropy. This guide details these physicochemical shifts, synthetic routes, and performance metrics to support decision-making in lead optimization.

Part 1: Physicochemical & Structural Profile

The strategic introduction of fluorine at the 2-position alters the electronic and steric landscape of the molecule. Below is a comparative profile based on calculated and empirical trends for 2-arylpropanoic acids.

Table 1: Comparative Properties
Property2-(3-Bromophenyl)propanoic acid (Control)This compound (Target)Impact of Fluorination
Formula C₉H₉BrO₂C₉H₈BrFO₂+18 Da (F vs H)
MW 229.07 g/mol 247.06 g/mol Negligible steric bulk increase
pKa (Acid) ~4.4 - 4.5~3.9 - 4.1Increased Acidity (Inductive -I effect)
cLogP ~2.5~2.7Increased Lipophilicity
Rotatable Bonds 33 (Restricted)Conformational Lock
Metabolic Liability High (C2/C4/C6 hydroxylation)Reduced (C2 blocked)Extended Half-Life
The Ortho-Fluorine Effect

The most critical differentiator is the conformational restriction imposed by the C2-Fluorine.

  • Electronic Repulsion: The high electronegativity of fluorine creates a dipole that interacts with the carbonyl oxygen of the propanoic acid tail.

  • Steric Lock: Unlike a hydrogen atom (van der Waals radius ~1.20 Å), fluorine (~1.47 Å) creates sufficient steric pressure to twist the propanoic acid side chain out of coplanarity with the phenyl ring.

  • Binding Implications: This "pre-organized" conformation often reduces the entropic penalty upon binding to a protein target, potentially increasing potency if the binding pocket accommodates the twist.

Part 2: Metabolic Stability & Pharmacokinetics

A primary driver for selecting the fluorinated analog is the blockade of Phase I metabolic oxidation.

Mechanism of Action

In the non-fluorinated control, the phenyl ring is electron-rich and susceptible to CYP450-mediated aromatic hydroxylation , particularly at the ortho (C2) and para (C4) positions.

  • Control: Rapid hydroxylation at C2 leads to Phase II conjugation and clearance.

  • Target: The C-F bond (approx. 116 kcal/mol) is metabolically inert to CYP oxidation. The fluorine atom effectively "caps" the C2 reactive site, shunting metabolism to slower pathways (e.g., glucuronidation of the carboxylic acid).

Diagram: Metabolic Blockade Pathway

MetabolicPathway Substrate 2-(3-Bromophenyl) propanoic acid CYP CYP450 (Oxidation) Substrate->CYP Phase I Metabolite 2-Hydroxy Metabolite (Rapid Clearance) CYP->Metabolite Ortho-Hydroxylation F_Metabolite Metabolically Stable (No C2-Hydroxylation) CYP->F_Metabolite Metabolic Shunt F_Substrate 2-(3-Bromo-2-fluorophenyl) propanoic acid F_Substrate->CYP Phase I (Blocked)

Caption: Comparative metabolic fate showing the blockade of ortho-hydroxylation by the fluorine substituent.

Part 3: Synthetic Accessibility

While the non-fluorinated analog is accessible via standard Friedel-Crafts acylation or from 3-bromophenylacetic acid, the fluorinated target requires a specific precursor to ensure regioselectivity.

Recommended Route: Fluorinated Precursor Approach

Starting Material: 3-Bromo-2-fluorobenzaldehyde (Commercial CAS: 1214324-49-6 or similar).

  • Step 1 (Knoevenagel Condensation): Reaction with malonic acid to form the cinnamic acid derivative.

  • Step 2 (Reduction): Selective reduction of the double bond (e.g., H2/Pd-C or NaBH4/NiCl2) to yield the propanoic acid scaffold.

    • Note: Care must be taken to avoid debromination during hydrogenation. Using Wilkinson's catalyst or carefully controlled NaBH4 reduction is preferred over Pd/C.

Diagram: Synthetic Workflow

Synthesis Start 3-Bromo-2-fluorobenzaldehyde Step1 Knoevenagel Condensation (Malonic Acid, Pyridine) Start->Step1 Intermediate 3-(3-Bromo-2-fluorophenyl) acrylic acid Step1->Intermediate Step2 Selective Reduction (NaBH4, NiCl2) Intermediate->Step2 Product 2-(3-Bromo-2-fluorophenyl) propanoic acid Step2->Product

Caption: Synthetic route utilizing the Knoevenagel condensation followed by selective reduction.

Part 4: Experimental Protocols

Protocol A: Synthesis of Fluorinated Analog (Small Scale)

Objective: Synthesize this compound from the aldehyde precursor.

  • Condensation:

    • Dissolve 3-bromo-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5 mL/mmol).

    • Add catalytic piperidine (0.1 eq).

    • Heat to reflux (100°C) for 4 hours until CO₂ evolution ceases.

    • Cool, pour into ice-HCl. Filter the precipitate (Cinnamic acid intermediate).

  • Reduction (Avoiding Dehalogenation):

    • Dissolve the intermediate in MeOH.

    • Add NiCl₂·6H₂O (0.1 eq) followed by slow addition of NaBH₄ (3.0 eq) at 0°C.

    • Stir at room temperature for 2 hours.

    • Quench with 1N HCl, extract with Ethyl Acetate.

    • Dry over Na₂SO₄ and concentrate. Purify via recrystallization (Hexane/EtOAc).

Protocol B: Microsomal Stability Assay

Objective: Validate the metabolic stability advantage of the fluorinated analog.

  • Preparation:

    • Prepare 10 mM stock solutions of both compounds in DMSO.

    • Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Add human liver microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • Take aliquots at t=0, 15, 30, and 60 min.

    • Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 10 min).

    • Analyze supernatant via LC-MS/MS.

    • Success Criteria: The fluorinated analog should show >80% remaining at 60 min, whereas the non-fluorinated control typically shows <50%.

References

  • PubChem. 2-(3-Bromophenyl)propanoic acid (CID 12797954). National Library of Medicine.[1] Available at: [Link]

  • Altman, R. A., et al. (2019). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [DOI: 10.1021/acs.jmedchem.5c02359]
  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(3-Bromo-2-fluorophenyl)propanoic Acid

[1][2]

Part 1: Executive Summary & Immediate Action

Do not treat this compound as standard organic waste. 2-(3-Bromo-2-fluorophenyl)propanoic acid is a halogenated organic acid . Its disposal requires strict segregation from non-halogenated solvents and standard acidic waste streams to prevent regulatory violations, dangerous by-product formation (HF/HBr) during incineration, and excessive disposal costs.[1]

Quick Reference Card
ParameterCritical Specification
Primary Hazard Corrosive (Skin/Eye) & Irritant
Waste Class Halogenated Organic (Solid or Liquid)
RCRA Characteristic Likely D002 (Corrosive) if pH ≤ 2; Potential D001 (Ignitable) if in organic solvent.
Incompatible With Strong Oxidizers, Strong Bases, Alkali Metals.[1]
Disposal Method High-temperature incineration with acid gas scrubbing.

Part 2: Technical Assessment & Pre-Disposal Characterization[2]

As a scientist, you must understand why we segregate. This molecule contains both Bromine (Br) and Fluorine (F) on a phenyl ring.

  • The Halogen Factor: Upon incineration, the fluorine atom generates Hydrofluoric Acid (HF) , and the bromine generates Hydrogen Bromide (HBr) .[1] Standard incinerators designed for non-halogenated organics (like ethanol or acetone) cannot handle these corrosive gases, leading to infrastructure damage and environmental release.[1]

  • The Acid Factor: The propanoic acid moiety confers acidity. While it can be neutralized, the organic nature of the phenyl ring means it cannot simply be neutralized and flushed down the drain.[1] It remains a toxic organic pollutant.

Chemical Profile Table
PropertyData / ObservationOperational Implication
Physical State Solid (crystalline) or solutionSolids require wide-mouth jars; solutions require chemically resistant bottles (HDPE/Glass).
Acidity (pKa) ~4.0 - 5.0 (Estimated for propanoic acid derivatives)Weak acid. Capable of reacting exothermically with strong bases.
Reactivity Stable under normal conditionsAvoid mixing with oxidizers (e.g., Nitric Acid, Peroxides) to prevent uncontrolled oxidation of the aromatic ring.[1]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Segregation (The "Golden Rule")

Never mix this compound with:

  • Non-Halogenated Solvents: Adding 10 mL of this halogenated waste to 10 L of non-halogenated waste renders the entire 10 L container "Halogenated Waste," tripling disposal costs.[1]

  • Aqueous Acid Streams: Do not place in the standard "Inorganic Acid" carboy. It contains organic carbon and halogens.[2][3]

Phase 2: Container Selection & Packaging
  • Solid Waste:

    • Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Line with a clear polyethylene bag if the solid is fine powder to prevent dust dispersion upon opening.

  • Liquid Waste (Solutions):

    • Use an amber glass or HDPE carboy.

    • Venting: If the solution was recently reactive or contains volatile solvents, use a vented cap (e.g., Nalgene® vented closure) to prevent pressure buildup.[1]

Phase 3: Labeling

Your label must be explicit to protect downstream waste handlers.

  • Required Text: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

  • Constituents: List "this compound" explicitly. Do not use abbreviations like "BFPA."

  • Hazard Checkboxes: Check "Corrosive" and "Toxic."

Part 4: Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of this specific compound, ensuring it ends up in the correct stream.

DisposalWorkflowStartStart: Waste GenerationThis compoundStateCheckIs the waste Solid or Liquid?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidLiquidSolidSolid / Pure SubstanceStateCheck->SolidSolidSolventCheckIs the solvent Halogenated?Liquid->SolventCheckHaloStreamStream A: Halogenated Organic Liquid(High Temp Incineration)SolventCheck->HaloStreamYes (e.g., DCM, Chloroform)NonHaloMixCRITICAL STOP:Do NOT mix with Non-Halogenated streamsSolventCheck->NonHaloMixNo (e.g., Ethanol, Water)NonHaloMix->HaloStreamSegregate as HalogenatedSolidStreamStream B: Solid Hazardous Waste(Lab Pack for Incineration)Solid->SolidStream

Figure 1: Decision matrix for segregating halogenated organic acid waste.[3] Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates the Halogenated stream.[1]

Part 5: Spill Management & Safety

Self-Validating Safety System: Before handling a spill, verify you have Sodium Bicarbonate (NaHCO₃) or a commercial acid neutralizer available.[1] Do not use strong bases (NaOH) for spill cleanup, as the heat of neutralization can vaporize the solvent or cause splattering.[1]

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or respirator.[1]

  • Neutralize:

    • Gently cover the spill with Sodium Bicarbonate.

    • Wait for bubbling (CO₂ evolution) to cease. This validates that the acid has been neutralized.

  • Collect:

    • Scoop the neutralized slurry into a waste container.

    • Label this container: "Spill Debris: this compound (Neutralized)."

    • Dispose as Hazardous Waste (do not throw in trash, as it still contains the halogenated organic backbone).[1]

Part 6: Regulatory Context (RCRA)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA).[1]

  • "Cradle to Grave" Responsibility: You (the generator) are responsible for this waste until it is destroyed.

  • Waste Codes:

    • D002: If the waste is liquid and has a pH ≤ 2.

    • F-Codes: If mixed with spent halogenated solvents (e.g., F001, F002).

    • Generator Knowledge: Since this specific CAS is likely not P-listed or U-listed explicitly, you must characterize it based on its properties (Ignitability, Corrosivity, Reactivity, Toxicity).[1]

Compliance Tip: Always list the full chemical name on the hazardous waste manifest. "Organic Acid Waste" is insufficient for the Treatment, Storage, and Disposal Facility (TSDF) to safely incinerate the fluorinated component.[1]

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Safety Guidelines. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

Personal protective equipment for handling 2-(3-Bromo-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide provides an immediate, operational framework for the safe handling of 2-(3-Bromo-2-fluorophenyl)propanoic acid (CAS: 1529462-73-4 ).[1] As a halogenated phenylpropanoic acid derivative, this compound presents specific risks associated with organic acidity and potential halogen-specific reactivity.[1] This protocol is designed for researchers requiring high-fidelity safety standards during synthesis and drug development workflows.[1]

Chemical Profile
PropertyDetail
Chemical Name This compound
CAS Number 1529462-73-4
Molecular Formula C₉H₈BrFO₂
Physical State Solid (White to off-white powder)
Functional Class Halogenated Carboxylic Acid / Drug Intermediate

Hazard Assessment (GHS Classification)

Note: While specific toxicological data for this exact CAS may be limited, the structural class (halogenated


-phenylpropanoic acids) mandates the following precautionary classifications based on Structure-Activity Relationship (SAR) analysis.
  • Skin Corrosion/Irritation (Category 2/1B): The carboxylic acid moiety, combined with electron-withdrawing halogens (F, Br) on the phenyl ring, increases acidity.[1] Treat as a Severe Irritant or Corrosive to mucous membranes.[1]

  • Serious Eye Damage/Irritation (Category 2A/1): High risk of corneal damage upon direct contact.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust/fumes may cause respiratory tract irritation.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. In drug development, we prioritize "barrier redundancy" to prevent cross-contamination and exposure.[1]

PPE ComponentMaterial SpecificationOperational Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Permeation Resistance: Halogenated organic acids can permeate standard latex.[1] Double nitrile provides a breakthrough time >480 mins and visualizes tears.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses are insufficient for acidic powders that can become airborne or splash during dissolution.
Respiratory N95/P100 Respirator (if outside hood)Preferred: Fume Hood Use OnlyDust Control: Solid organic acids generate fine particulate matter during weighing. Inhalation causes immediate mucosal inflammation.[1]
Body Defense Lab Coat (Poly-cotton or Nomex)+ Chemical Apron (Tyvek/PVC)Acid Shielding: Standard lab coats are porous.[1] An impervious apron prevents acid burns to the torso during liquid transfer.[1]

Operational Handling Protocol

This workflow enforces a "Zero-Contact" policy.

Phase 1: Preparation & Engineering Controls[1]
  • Ventilation: Verify Fume Hood face velocity is 0.5 m/s (100 fpm) . Work >6 inches inside the sash.[1]

  • Balance Setup: Place the analytical balance inside the fume hood or use a static-dissipative powder enclosure.[1]

  • Neutralization Prep: Pre-prepare a saturated Sodium Bicarbonate (NaHCO₃) solution and keep it within arm's reach.[1]

Phase 2: Weighing & Transfer[1]
  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.[1]

  • Transfer: Use disposable anti-static weighing boats. Do not use metal spatulas if moisture is present (corrosion risk); use PTFE-coated or ceramic tools.[1]

  • Dissolution: Add solvent (e.g., DCM, THF) slowly to the solid.[1] Exothermic heat of solution is possible; ensure cooling if scaling up (>10g).[1]

Phase 3: Reaction & Quenching[1]
  • Acidic Vapors: If heating, ensure a reflux condenser is properly seated.[1]

  • Quenching: When neutralizing the reaction mixture, add base dropwise .[1] The carboxylic acid will generate CO₂ gas rapidly upon contact with carbonate bases—risk of foam-over .[1]

Visual Workflow: Safe Handling Logic

The following diagram illustrates the critical decision nodes for handling this compound, ensuring no step is skipped.

SafeHandling Start Start: Handling this compound CheckHood Verify Fume Hood (Face Velocity > 0.5 m/s) Start->CheckHood PPE_Check Don PPE: Double Nitrile, Goggles, Lab Coat CheckHood->PPE_Check Weighing Weighing Step (Use PTFE/Ceramic Tools) PPE_Check->Weighing Solubilization Dissolution (Add Solvent to Solid) Weighing->Solubilization Spill_Decision Spill Detected? Solubilization->Spill_Decision Spill_Action Spill Response: 1. Isolate Area 2. Cover with NaHCO3 3. Collect as HazWaste Spill_Decision->Spill_Action Yes Reaction Reaction / Synthesis Spill_Decision->Reaction No Waste Disposal: Halogenated Organic Waste Spill_Action->Waste Reaction->Waste

Figure 1: Decision-logic flowchart for the safe handling and spill response of halogenated organic acids.

Emergency Response & Spill Management

Immediate First Aid[1]
  • Eye Contact: Flush immediately with water for 15 minutes while holding eyelids open. Seek medical attention (ophthalmologist) due to potential acidity.[1]

  • Skin Contact: Remove contaminated clothing.[2][3][4] Wash skin with soap and water.[1][2] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption of the halogenated compound.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Protect: Ensure PPE is donned (Goggles + Double Gloves).[1]

  • Neutralize: Gently cover the spill with Sodium Bicarbonate or Spill-X-A (acid neutralizer).[1] Wait for bubbling to cease.

  • Collect: Sweep up the neutralized paste using a dustpan and brush.[1]

  • Disposal: Place in a yellow hazardous waste bag or container labeled "Solid Organic Waste (Halogenated)."

Waste Disposal Strategy

Compliance with local environmental regulations (RCRA in US, EPA) is mandatory.[1]

  • Classification: Hazardous Chemical Waste.

  • Stream: Halogenated Organic Waste .

    • Do NOT mix with non-halogenated solvents (increases disposal cost and complexity).[1]

    • Do NOT dispose of down the drain.[1]

  • Labeling: Must clearly state "this compound" and "Corrosive/Irritant."[1][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12797954, 2-(3-Bromophenyl)propanoic acid (Analog).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Corrosive Acids. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.